[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-4-7-6(9-8-4)12-3-5(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZVWLSIUZYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371126-60-2 | |
| Record name | 371126-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] Derivatives of 1,2,4-triazole are integral components of numerous pharmaceutical agents, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3] The incorporation of a thioacetic acid moiety at the 5-position of the triazole ring introduces a valuable functional handle for further molecular elaboration, such as the formation of amides, esters, or for coordination with metal ions. This strategic functionalization can significantly modulate the physicochemical and pharmacological properties of the parent triazole.
This technical guide provides a comprehensive overview of the synthesis and characterization of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid, a representative member of this important class of compounds. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis, offering a robust framework for researchers, scientists, and drug development professionals engaged in the exploration of novel triazole-based entities.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the core heterocyclic precursor, 3-ethyl-5-mercapto-1H-1,2,4-triazole. This is followed by a nucleophilic substitution reaction where the thiol group of the triazole displaces the chloride from chloroacetic acid, a process known as S-alkylation.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-ethyl-5-mercapto-1H-1,2,4-triazole
The synthesis of the 3-ethyl-5-mercapto-1H-1,2,4-triazole precursor follows a well-established route for 1,2,4-triazole-3-thiones.[4] This involves the reaction of an acyl hydrazide with a source of thiocyanate, followed by base-catalyzed cyclization of the resulting acylthiosemicarbazide intermediate.
Experimental Protocol:
-
Formation of 1-Propionylthiosemicarbazide:
-
In a round-bottom flask equipped with a reflux condenser, dissolve propionyl hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Acidify the mixture with a strong acid, for example, concentrated hydrochloric acid, and reflux for several hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the 1-propionylthiosemicarbazide.
-
Filter the solid, wash with cold water, and dry.
-
-
Cyclization to 3-ethyl-5-mercapto-1H-1,2,4-triazole:
-
Suspend the crude 1-propionylthiosemicarbazide in an aqueous solution of a base, such as 2N sodium hydroxide.[2]
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.
-
The desired 3-ethyl-5-mercapto-1H-1,2,4-triazole will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to afford the purified product.
-
Part 2: Synthesis of this compound
The final step is an S-alkylation reaction, where the sulfur atom of the mercaptotriazole acts as a nucleophile.[6][7]
Experimental Protocol:
-
S-Alkylation:
-
Dissolve 3-ethyl-5-mercapto-1H-1,2,4-triazole (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.
-
Add chloroacetic acid (1 equivalent) and a weak base such as anhydrous sodium acetate (1 equivalent) to the mixture.[7] The base serves to deprotonate the thiol, enhancing its nucleophilicity.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Filter the solid product, wash with cold ethanol, and recrystallize from glacial acetic acid or an appropriate solvent system to yield pure this compound.[7]
-
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Figure 2: Logical flow of the characterization process.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group (-CH₂CH₃).- A singlet for the methylene protons of the thioacetic acid moiety (-S-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.- A broad singlet for the N-H proton of the triazole ring.[8] |
| ¹³C NMR | - Resonances for the two carbons of the ethyl group.- A signal for the methylene carbon of the thioacetic acid moiety.- A signal for the carboxylic acid carbonyl carbon at a downfield chemical shift.- Two distinct signals for the triazole ring carbons. |
| FT-IR (cm⁻¹) | - A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch.- A strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.- N-H stretching vibrations in the 3100-3300 cm⁻¹ region.- C-H stretching vibrations around 2800-3000 cm⁻¹.- C=N stretching of the triazole ring around 1600-1650 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₆H₉N₃O₂S.- Fragmentation patterns consistent with the loss of the carboxylic acid group and cleavage of the ethyl group. |
Conclusion
This guide has detailed a reliable and straightforward synthetic route for this compound, a valuable building block in the development of new chemical entities. The described protocols, rooted in fundamental organic chemistry principles, provide a solid foundation for its preparation. The outlined characterization workflow, employing standard spectroscopic techniques, ensures the structural integrity and purity of the final compound. The insights provided herein are intended to empower researchers in their pursuit of novel 1,2,4-triazole derivatives with potential applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
physicochemical properties of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Abstract
This compound is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1] A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent, as these characteristics govern solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of this compound, detailing the theoretical basis and practical experimental protocols for determining its core physicochemical attributes. We delve into its molecular structure, acidity (pKa), solubility profile, thermal stability, and spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causal relationships behind experimental design and data interpretation.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers. These data form the basis for all subsequent physicochemical analysis.
The compound, this compound, consists of a 5-membered 1,2,4-triazole ring substituted with an ethyl group at the C3 position and a thioacetic acid moiety at the C5 position.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂S | Chemically derived |
| Molecular Weight | 187.22 g/mol | Chemically derived |
| CAS Number | 371126-60-2 | [2] |
Tautomerism
A critical structural feature of 1,2,4-triazoles is their capacity for prototropic tautomerism. The proton on the triazole ring is not fixed to a single nitrogen atom and can exist in equilibrium between different positions. For 3,5-disubstituted 1,2,4-triazoles, the proton can reside on the N1, N2, or N4 atoms. The relative stability and prevalence of these tautomers depend on the nature of the substituents and the solvent environment.[3] Computational and experimental studies on similar 1,2,4-triazoles have shown that the N4-H tautomer is generally the least stable, with the equilibrium favoring the N1-H or N2-H forms.[3] Understanding this equilibrium is vital as it influences the molecule's hydrogen bonding capabilities, receptor interactions, and overall polarity.
Caption: Potential tautomeric forms of the 1,2,4-triazole ring.
Acidity and pKa Determination
The acidity, quantified by the pKa value, is a crucial parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly affects its solubility, membrane permeability, and binding to biological targets. This compound is an amphiprotic molecule possessing both a strongly acidic carboxylic acid group and a weakly acidic N-H proton on the triazole ring.[4]
-
Carboxylic Acid pKa: Expected to be in the range of 3-5, typical for acetic acid derivatives.
-
Triazole N-H pKa: The triazole ring itself is weakly acidic. Its pKa value will be significantly higher than that of the carboxylic acid.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for accurately determining pKa values.[5] For compounds with limited water solubility, the titration is often performed in a mixed-solvent system, such as a dioxane-water or ethanol-water mixture, to ensure the compound remains dissolved throughout the experiment.[5][6]
Causality of Experimental Choices:
-
Solvent System: A 50% (v/v) dioxane-water mixture is frequently used because it can dissolve a wide range of organic molecules while still allowing for stable and reproducible pH-electrode readings.[5]
-
Titrant: A strong base with a non-aqueous solvent, such as tetrabutylammonium hydroxide (TBAH), is often used in non-aqueous or mixed systems to ensure sharp titration curves.[4]
-
Ionic Strength: The experiment is conducted at a constant ionic strength (e.g., 0.10 M KCl) to keep activity coefficients constant, ensuring the measured potentials accurately reflect changes in hydrogen ion concentration.[6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in the chosen solvent mixture (e.g., 50% v/v dioxane-water).
-
Titration Cell Setup: Place the solution in a thermostatted vessel at 25°C and insert a calibrated combined pH electrode.
-
Titration: Add standardized titrant (e.g., 0.1 M KOH or TBAH) in small, precise increments.
-
Data Acquisition: Record the pH or potential (mV) after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple acidic protons, multiple inflection points will be observed. Specialized software like PKAS can be used for precise calculation from the titration curve.[5][6]
References
- 1. ripublication.com [ripublication.com]
- 2. [(3-ethyl-1{H}-1,2,4-triazol-5-yl)thio]acetic acid | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]
[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid derivatives and their synthesis
An In-depth Technical Guide to the Synthesis of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid and Its Derivatives
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents due to its unique ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets.[1] Its metabolic stability and favorable pharmacokinetic profile contribute to its prevalence in marketed drugs such as the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam.[2]
Derivatives of 1,2,4-triazole, particularly those functionalized at the 3- and 5-positions with thioether linkages, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The this compound core represents a versatile platform for drug discovery. The ethyl group provides a lipophilic anchor, the triazole ring acts as a key pharmacophore, and the thioacetic acid moiety offers a reactive handle for the synthesis of diverse chemical libraries, including esters, amides, and hydrazones, enabling fine-tuning of the molecule's physicochemical and biological properties.
This guide provides a comprehensive overview of the synthetic routes to this compound and its principal derivatives, grounded in established chemical principles and supported by detailed, field-proven protocols.
Part 1: Synthesis of the Core Intermediate: 3-Ethyl-1H-1,2,4-triazole-5-thiol
The cornerstone of the entire synthetic endeavor is the preparation of the key intermediate, 3-ethyl-1H-1,2,4-triazole-5-thiol. The most reliable and widely adopted method for constructing this scaffold is the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide precursor.[2][4] This approach is efficient and allows for variation in the substituent at the 3-position by simply changing the starting acyl hydrazide.
Causality Behind Experimental Choices:
-
Starting Materials: Propionyl hydrazide is selected to introduce the required ethyl group at the C3 position of the triazole ring. Potassium thiocyanate, in an acidic medium, generates isothiocyanic acid in situ, which readily reacts with the hydrazide.
-
Reaction Medium: The initial acylation is performed in an acidic environment to facilitate the formation of the isothiocyanic acid. The subsequent cyclization step requires a strong base (e.g., NaOH or KOH) to deprotonate the amide nitrogen, initiating the nucleophilic attack on the thiocarbonyl carbon, leading to ring closure and dehydration.
-
Workflow: The two-step, one-pot synthesis is often preferred for its efficiency. However, isolating the intermediate acylthiosemicarbazide can sometimes lead to higher purity of the final product.
Experimental Protocol: Synthesis of 3-Ethyl-1H-1,2,4-triazole-5-thiol
-
Step 1: Formation of 1-Propionylthiosemicarbazide
-
To a stirred solution of propionyl hydrazide (0.1 mol) in 150 mL of water, add concentrated hydrochloric acid until the pH is approximately 2-3.
-
Add potassium thiocyanate (0.12 mol) in one portion.
-
Heat the mixture under reflux for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath. The resulting white precipitate of 1-propionylthiosemicarbazide is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Base-Catalyzed Cyclization
-
Suspend the dried 1-propionylthiosemicarbazide (0.08 mol) in 100 mL of an 8-10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 6-8 hours. The solution should become homogeneous.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with cold, dilute hydrochloric acid (e.g., 4M HCl) to a pH of 5-6.
-
The white precipitate of 3-ethyl-1H-1,2,4-triazole-5-thiol is collected by filtration, washed thoroughly with cold water to remove salts, and recrystallized from an ethanol/water mixture to yield the pure product.
-
Caption: Synthesis pathway for the core intermediate.
Part 2: Synthesis of this compound
With the thiol intermediate in hand, the next step is the S-alkylation with a haloacetic acid derivative. This reaction is a straightforward nucleophilic substitution, analogous to the Williamson ether synthesis, where the thiolate anion acts as the nucleophile.[6]
Causality Behind Experimental Choices:
-
Reagent: Chloroacetic acid is a common and cost-effective electrophile for this transformation. Bromoacetic acid can also be used and is sometimes more reactive, but often more expensive.
-
Base: A base such as sodium hydroxide or sodium acetate is required to deprotonate the thiol group, forming the more nucleophilic thiolate anion.[6][7] Using a stoichiometric amount of a strong base like NaOH ensures complete deprotonation and drives the reaction to completion.
-
Solvent: Anhydrous ethanol or dimethylformamide (DMF) are suitable solvents. Ethanol is often preferred as it readily dissolves the reactants and the resulting sodium salt of the product can often be precipitated or easily worked up.
Experimental Protocol: S-Alkylation
-
Step 1: Thiolate Formation and Nucleophilic Attack
-
Dissolve 3-ethyl-1H-1,2,4-triazole-5-thiol (0.05 mol) in 100 mL of anhydrous ethanol.
-
To this solution, add sodium hydroxide (0.05 mol) and stir for 30 minutes at room temperature to ensure complete formation of the sodium thiolate salt.
-
In a separate flask, dissolve chloroacetic acid (0.05 mol) in 50 mL of anhydrous ethanol.
-
Add the chloroacetic acid solution dropwise to the stirred thiolate solution.
-
Heat the resulting mixture to reflux for 4-6 hours. Monitor the reaction via TLC until the starting thiol is consumed.
-
-
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
Add 150 mL of cold water to the residue.
-
Acidify the aqueous solution with dilute hydrochloric acid to pH 3-4.
-
The white precipitate of this compound is collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to afford the pure acid.
-
Caption: S-alkylation to form the target thioacetic acid.
Part 3: Synthesis of Functional Derivatives
The carboxylic acid group of the target molecule is a versatile functional handle for creating a library of derivatives. Common modifications include esterification, amidation, and conversion to hydrazides, which can be further reacted to form hydrazones.[5]
A. Ester Derivatives
Esterification is typically achieved via the Fischer-Speier method, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Ethyl [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetate
-
Suspend this compound (0.02 mol) in 100 mL of absolute ethanol.
-
Add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture under reflux for 8-12 hours.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
The product can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ester, which can be purified by column chromatography or recrystallization.
B. Amide Derivatives
Amide synthesis requires activation of the carboxylic acid, commonly by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of 2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(phenyl)acetamide
-
Step 1: Acyl Chloride Formation
-
Gently reflux a mixture of this compound (0.01 mol) and thionyl chloride (SOCl₂) (5 mL) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
-
-
Step 2: Amidation
-
Dissolve the crude acyl chloride in 30 mL of a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a solution of aniline (0.011 mol) and a base like triethylamine (0.012 mol) in 20 mL of the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude amide, which can be purified by recrystallization.
-
C. Hydrazide and Hydrazone Derivatives
Hydrazides are valuable intermediates for synthesizing hydrazones, a class of compounds with significant biological activity.[5] The hydrazide is prepared from the corresponding ester.
Experimental Protocol: Synthesis of 2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetohydrazide and a Representative Hydrazone
-
Step 1: Hydrazide Synthesis
-
Dissolve ethyl [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetate (0.01 mol) in 50 mL of ethanol.
-
Add an excess of hydrazine hydrate (0.02 mol, 99%).
-
Reflux the mixture for 10-15 hours.[5]
-
Reduce the volume of the solvent in vacuo. The precipitated solid is filtered, washed with cold ethanol, and dried to give the pure acetohydrazide.
-
-
Step 2: Hydrazone Synthesis
-
Dissolve the acetohydrazide (0.005 mol) in 30 mL of ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Add the desired aldehyde or ketone (e.g., benzaldehyde, 0.005 mol) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Upon cooling, the hydrazone product typically precipitates out of solution. It can be collected by filtration and recrystallized from ethanol.
-
Caption: Key derivatization pathways from the target acid.
Part 4: Physicochemical Characterization & Data
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic methods is employed.
| Compound Class | Key IR Absorptions (cm⁻¹) | Expected ¹H-NMR Signals (δ, ppm) |
| 3-Ethyl-1H-1,2,4-triazole-5-thiol | ~3100 (N-H), ~2550 (S-H), ~1620 (C=N) | Triplet (~1.2 ppm, 3H, CH₃), Quartet (~2.7 ppm, 2H, CH₂), Broad singlet (~13.5 ppm, NH/SH) |
| [(3-ethyl-...)thio]acetic acid | 3200-2500 (O-H, broad), ~1710 (C=O), ~3100 (N-H) | Triplet (~1.3 ppm, 3H, CH₃), Quartet (~2.8 ppm, 2H, CH₂-triazole), Singlet (~4.0 ppm, 2H, S-CH₂), Broad singlet (~12.0 ppm, COOH) |
| Ethyl [(3-ethyl-...)thio]acetate | ~1740 (C=O, ester), ~3100 (N-H) | Triplet (~1.25 ppm, 3H, ester-CH₃), Triplet (~1.3 ppm, 3H, triazole-CH₃), Quartet (~2.8 ppm, 2H, CH₂-triazole), Singlet (~3.9 ppm, 2H, S-CH₂), Quartet (~4.2 ppm, 2H, ester-CH₂) |
| 2-[(3-ethyl-...)thio]acetohydrazide | ~3300 & ~3200 (N-H₂), ~1660 (C=O, amide I), ~3100 (N-H) | Triplet (~1.3 ppm, 3H, CH₃), Quartet (~2.8 ppm, 2H, CH₂), Singlet (~3.8 ppm, 2H, S-CH₂), Broad singlet (~4.5 ppm, NH₂), Broad singlet (~9.5 ppm, CONH) |
Conclusion
The synthetic pathways detailed in this guide provide a robust and versatile framework for the production of this compound and its derivatives. The foundational strategy relies on the classical construction of the 1,2,4-triazole-5-thiol ring, followed by a standard S-alkylation to install the acetic acid side chain. The true strength of this scaffold lies in the subsequent, straightforward derivatization of the carboxylic acid moiety, which allows for the systematic exploration of chemical space. This adaptability makes the core molecule an exceptionally valuable platform for researchers in medicinal chemistry and drug development, enabling the creation of diverse compound libraries for screening against a multitude of biological targets.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
The Diverse Biological Activities of 1,2,4-Triazole Thioacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1][2] This "privileged" scaffold serves as a versatile backbone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[3] The incorporation of a thioacetic acid moiety to the 1,2,4-triazole core further enhances the therapeutic potential of these derivatives, offering new avenues for drug design and development. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole thioacetic acid derivatives, detailing their mechanisms of action, key experimental evaluation protocols, and structure-activity relationships.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity
A well-established mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity.[1] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, ultimately compromising the fungal cell membrane's structure and function.[1]
Diagram: Antifungal Mechanism of 1,2,4-Triazoles via CYP51 Inhibition
References
exploring the chemical reactivity of the 1,2,4-triazole scaffold
An In-depth Technical Guide to the Chemical Reactivity of the 1,2,4-Triazole Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern chemistry, recognized as a "privileged structure" for its prevalence in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2] Its unique arrangement of three nitrogen and two carbon atoms within a five-membered aromatic ring imparts a distinct set of physicochemical properties that govern its reactivity.[3][4] This guide provides an in-depth exploration of the chemical reactivity of the 1,2,4-triazole scaffold. Moving beyond a simple catalog of reactions, we will dissect the electronic underpinnings of the ring system to explain the causality behind its reactivity patterns. We will cover key transformations including N-alkylation and N-arylation, electrophilic and nucleophilic substitutions, and cycloaddition reactions. Each section is supported by mechanistic insights, field-proven experimental protocols, and data-driven summaries to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this vital heterocyclic system.
The 1,2,4-Triazole Core: Electronic Structure and Reactivity Principles
The 1,2,4-triazole ring is a planar, aromatic heterocycle with 6π electrons delocalized across the five sp2-hybridized atoms.[3] This aromaticity is the source of its notable stability.[2] The molecule exists in two primary tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert, with the 1H tautomer generally being more stable.[3][5][6]
The reactivity of the scaffold is dictated by the electron distribution within the ring:
-
Nitrogen Atoms: The nitrogen atoms are the centers of high electron density, making them nucleophilic and the primary sites for electrophilic attack.[7] The lone pair on the pyridine-type nitrogen (N4) is generally the most nucleophilic site.
-
Carbon Atoms: Conversely, the two carbon atoms (C3 and C5) are electron-deficient (π-deficient) due to their attachment to the highly electronegative nitrogen atoms.[3][7] This electron deficiency renders them susceptible to attack by strong nucleophiles, particularly when an activating group is present.
The amphoteric nature of the ring is also a key feature; it can be protonated (pKa of the triazolium ion is ~2.45) or deprotonated (pKa of the neutral molecule is ~10.26), allowing its properties to be modulated by pH.[3][8]
Caption: Tautomeric forms of the 1,2,4-triazole ring.
N-Functionalization: The Gateway to Diversity
The most common and synthetically valuable reactions involving the 1,2,4-triazole scaffold are substitutions at the ring nitrogen atoms. These reactions are fundamental to building the complex architectures required for therapeutic agents and functional materials.
N-Alkylation
N-alkylation proceeds via nucleophilic attack of a ring nitrogen onto an alkyl halide or other electrophilic alkylating agent. A key challenge and feature of this reaction is regioselectivity. Alkylation can occur at either the N1 or N4 position, and the ratio of the resulting isomers is highly dependent on the reaction conditions.
Causality Behind Experimental Choices:
-
Base and Solvent: The choice of base and solvent system is critical for controlling regioselectivity. Using a base like 1,8-Diazabicycloundec-7-ene (DBU) in a non-polar solvent like THF consistently favors the formation of the N1-alkylated isomer.[9] This is often attributed to the steric hindrance of the bulkier base complexing at the more accessible N1 position. In contrast, using sodium ethoxide in ethanol can also favor N1 substitution, while aqueous sodium hydroxide may yield mixtures.[3]
-
Microwave-Assisted Synthesis: For enhanced efficiency and regioselectivity, microwave-assisted synthesis using a potassium carbonate base in an ionic liquid solvent has been shown to be highly effective for producing N1-substituted triazoles in excellent yields.[10]
Data Summary: Regioselectivity of N-Alkylation
| Alkylating Agent | Base | Solvent | N-1:N-4 Ratio | Approx. Yield (%) | Reference |
| 4-Nitrobenzyl bromide | DBU | THF | ~90:10 | High | [9][10] |
| Methyl Iodide | K₂CO₃ | DMF | Predominantly N-1 | 97 | [10] |
| Ethyl Chloroacetate | NaOMe | N/A | N-1 Substituted | N/A | [3] |
| Various Alkyl Halides | K₂CO₃ | Ionic Liquid (MW) | Regioselective for N-1 | >88 | [10] |
Experimental Protocol: Regioselective N1-Alkylation using DBU
This protocol provides a reliable method for achieving high regioselectivity for the N1 isomer.
-
Reaction Setup: To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.0 equivalent) dropwise to the stirring solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting triazole is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the N1 and N4 isomers.[9]
N-Arylation
The formation of N-aryl bonds typically requires more forcing conditions or catalytic activation compared to N-alkylation. Copper- and palladium-catalyzed cross-coupling reactions are the most powerful methods for this transformation.
Causality Behind Experimental Choices:
-
Catalyst System: The Ullmann condensation and related copper-catalyzed cross-coupling reactions are workhorse methods.[11] Modern protocols often use copper(I) oxide (CuO) nanoparticles as a recyclable, ligand-free catalyst, which offers a more sustainable and economical approach.[11][12] This method is effective for coupling 1,2,4-triazole with a range of aryl iodides.
-
Reaction Conditions: While older methods required harsh conditions, recent advances allow the reaction to proceed at room temperature or with gentle heating, broadening the functional group tolerance.[11]
Caption: Workflow for Copper-Catalyzed N-Arylation.
Experimental Protocol: CuO Nanoparticle-Catalyzed N-Arylation
-
Reactant Mixture: In a reaction vessel, combine the 1,2,4-triazole derivative (1.2 equivalents), the aryl iodide (1.0 equivalent), potassium carbonate (K₂CO₃) as the base (2.0 equivalents), and the CuO nanoparticle catalyst (5 mol%).
-
Solvent Addition: Add dimethylformamide (DMF) as the solvent.
-
Reaction Execution: Stir the mixture at room temperature. For less reactive substrates, the temperature can be increased to reflux.[11]
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the pure N-arylated product.[11]
Substitution on the Triazole Ring Carbons
While less common than N-functionalization, reactions at the C3 and C5 positions are crucial for modifying the core scaffold.
Electrophilic Substitution
Due to the electron-deficient nature of the carbon atoms, direct electrophilic substitution on the carbon skeleton is extremely difficult and not a synthetically viable pathway. Electrophilic attack occurs preferentially and almost exclusively at the ring nitrogens.[3][7]
Nucleophilic Substitution
The π-deficient character of the C3 and C5 atoms makes them susceptible to nucleophilic attack, especially when a good leaving group (e.g., a halogen) is present at these positions. This reactivity is a key strategy for introducing new functional groups directly onto the carbon framework.
Causality Behind Experimental Choices:
-
Substrate Activation: The triazole ring must be "activated" for nucleophilic substitution to occur. This is achieved by pre-installing a leaving group, such as chlorine, on the C3 or C5 position.
-
Catalysis: Acid or base catalysis can play a significant role in modulating the reactivity of the substrate. For instance, in the reaction of chloroquinolines with 1,2,4-triazole, the reaction conditions (neutral, acidic, or basic) must be optimized depending on the substituents on the quinoline ring to achieve the desired substitution.[13]
Experimental Protocol: General Nucleophilic Aromatic Substitution (SₙAr)
This protocol outlines a general approach for substituting a halogen on the triazole ring.
-
Reaction Setup: Dissolve the C-halogenated 1,2,4-triazole (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an alkoxide, amine, or thiol; 1.0-1.5 equivalents). If the nucleophile is not basic enough, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) may be required to facilitate the reaction.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile and the substrate.
-
Monitoring and Work-up: Monitor the reaction's progress via TLC or LC-MS. Once complete, cool the mixture, pour it into water, and extract with an appropriate organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product using column chromatography or recrystallization.
Cycloaddition Reactions
The 1,2,4-triazole scaffold can participate in cycloaddition reactions, though its inherent aromaticity means it does not behave as a typical diene or dienophile. However, activated derivatives, such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), are exceptionally reactive dienophiles used in Diels-Alder reactions.[14][15]
Mechanistic Principles:
-
PTAD as a Dienophile: PTAD is a highly electron-deficient and reactive species that readily undergoes [4+2] cycloaddition reactions with a wide range of dienes.[14] These reactions are often rapid, occurring at room temperature or below.
-
1,3-Dipolar Cycloadditions: The triazole ring can also be constructed via 1,3-dipolar cycloaddition reactions. For example, reacting hydrazonoyl hydrochlorides (which generate nitrilimines in situ) with oximes or carbodiimides provides a regioselective route to 1,3,5-trisubstituted or 5-amino-1,2,4-triazoles, respectively.[16][17]
Caption: Synthesis of 1,2,4-triazoles via 1,3-dipolar cycloaddition.
Applications in Drug Development and Materials Science
The versatility in reactivity described above is directly responsible for the widespread application of the 1,2,4-triazole scaffold.
-
In Medicinal Chemistry: The ability to systematically functionalize the N1, C3, and C5 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. This is exemplified by the azole antifungals (e.g., Fluconazole, Voriconazole), where the N1-substituted triazole unit is critical for binding to the fungal cytochrome P450 enzyme.[1][18] It is also a key component in antiviral drugs like Ribavirin and anticancer agents like Letrozole.[1][6]
-
In Materials Science: The electron-deficient nature of the triazole ring gives rise to excellent electron-transport and hole-blocking properties.[19] This makes triazole derivatives highly valuable components in organic light-emitting diodes (OLEDs). Their thermal stability and coordination ability also make them useful in the development of polymers, corrosion inhibitors, and energetic materials.[19][20][21]
Conclusion
The chemical reactivity of the 1,2,4-triazole scaffold is a rich and multifaceted field, governed by the distinct electronic properties of its constituent atoms. The nucleophilic character of the nitrogen atoms provides a reliable handle for N-alkylation and N-arylation, which are the primary avenues for molecular diversification. In contrast, the electron-deficient carbons, while inert to electrophiles, can undergo nucleophilic substitution when appropriately activated. Finally, the construction of the ring itself through powerful cycloaddition strategies underscores its accessibility. A thorough understanding of these principles is not merely academic; it is essential for rationally designing and synthesizing the next generation of pharmaceuticals, agrochemicals, and advanced materials that leverage the unique and potent capabilities of this exceptional heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. japer.in [japer.in]
- 19. researchgate.net [researchgate.net]
- 20. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Postulated Mechanism of Action of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Foreword: Charting a Course into the Mechanistic Unknown
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The specific therapeutic action of these derivatives is intricately dictated by the nature of the substituents on the triazole core. This guide delves into the postulated mechanism of action of a specific derivative, [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid, a molecule that, while not extensively characterized in publicly available literature, possesses structural motifs that suggest a compelling and testable hypothesis for its biological activity.
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic exploration of a plausible mechanistic pathway. We will journey from the foundational understanding of the 1,2,4-triazole core to a detailed, hypothetical mechanism of action for our target compound. This exploration will be grounded in established principles of medicinal chemistry and supported by detailed experimental designs to validate our hypothesis.
I. The Architectural Logic of this compound: A Clue to its Function
The structure of this compound presents several key features that inform our hypothesis:
-
The 1,2,4-Triazole Core: This heterocyclic ring is a known bioisostere for amide, ester, and carboxylic acid groups, enabling it to form a variety of non-covalent interactions and enhance binding affinity to biological targets.[2]
-
The Thioether Linkage: The sulfur atom provides a flexible linker and can participate in interactions with biological targets. Thio-substituted 1,2,4-triazoles have been widely explored for their diverse bioactivities.[3][5]
-
The Acetic Acid Moiety: The carboxylic acid group is a strong chelating agent for metal ions and can also act as a hydrogen bond donor and acceptor.
Based on these structural features, we postulate that This compound functions as an inhibitor of a metalloenzyme, potentially a matrix metalloproteinase (MMP). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis and inflammatory diseases. The thioacetic acid moiety of our compound could chelate the catalytic zinc ion in the active site of an MMP, while the triazole and ethyl groups could provide additional interactions with the enzyme's binding pocket, conferring specificity and potency.
II. Postulated Mechanism of Action: Inhibition of Matrix Metalloproteinase-9 (MMP-9)
We hypothesize that this compound specifically inhibits MMP-9, an enzyme strongly associated with tumor invasion and angiogenesis. The proposed mechanism is as follows:
-
Entry into the Active Site: The compound enters the active site of MMP-9.
-
Chelation of the Catalytic Zinc Ion: The carboxylic acid of the thioacetic acid moiety coordinates with the catalytic Zn²⁺ ion in the MMP-9 active site. The sulfur atom of the thioether linkage may also participate in this chelation.
-
Interactions with the S1' Specificity Pocket: The ethyl group attached to the triazole ring is hypothesized to fit into the S1' specificity pocket of MMP-9, a deep, hydrophobic pocket that plays a crucial role in substrate recognition.
-
Hydrogen Bonding Interactions: The nitrogen atoms of the 1,2,4-triazole ring can form hydrogen bonds with amino acid residues in the enzyme's active site, further stabilizing the enzyme-inhibitor complex.
-
Enzyme Inhibition: The formation of this stable complex prevents the binding and cleavage of natural MMP-9 substrates, such as type IV collagen, thereby inhibiting its enzymatic activity.
This proposed mechanism is depicted in the following signaling pathway diagram:
References
Methodological & Application
one-pot synthesis of thiazolo[3,2-b]triazoles from triazole thiols
A Researcher's Guide to the One-Pot Synthesis of Thiazolo[3,2-b][1][2][3]triazoles from 1,2,4-Triazole Thiols
Abstract
The thiazolo[3,2-b][1][2][3]triazole scaffold is a privileged heterocyclic system renowned for its diverse and significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Traditional multi-step syntheses of these compounds are often hampered by laborious procedures, costly reagents, and significant chemical waste. This application note provides an in-depth guide to efficient, one-pot synthetic strategies starting from readily available 1,2,4-triazole-3-thiols. We will explore the underlying reaction mechanisms, present detailed, field-proven protocols, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development seeking to streamline the synthesis of this valuable class of compounds.
The Strategic Advantage of One-Pot Synthesis
In the quest for novel therapeutic agents, efficiency is paramount. One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers a paradigm shift from classical, stepwise approaches. This strategy is particularly advantageous for constructing fused heterocyclic systems like thiazolo[3,2-b][1][2][3]triazoles.
Key Benefits:
-
Increased Efficiency: Eliminates the need for intermediate isolation and purification, drastically reducing reaction time and manual labor.
-
Improved Yields: Minimizes material loss that occurs during transfers and purification steps.
-
Enhanced Sustainability: Reduces the consumption of solvents and reagents, aligning with the principles of green chemistry.[2]
-
Economic Viability: Lower operational costs make it suitable for both academic research and industrial-scale production.
Unraveling the Reaction Mechanism: A Tale of Two Steps in One Pot
The formation of the thiazolo[3,2-b][1][2][3]triazole ring system from a 1,2,4-triazole-3-thiol and a bifunctional electrophile (most commonly an α-haloketone) is fundamentally a tandem reaction. It consists of an initial S-alkylation followed by an intramolecular cyclization and dehydration, a process analogous to the classic Hantzsch thiazole synthesis.[4][7]
The Mechanistic Pathway:
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the triazole thiol, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This step forms a key thioether intermediate. Under basic or neutral conditions, this intermediate can sometimes be isolated.[3][4]
-
Intramolecular Cyclization: Under acidic conditions (e.g., concentrated H₂SO₄, POCl₃, or acidified acetic acid), the enolizable ketone is protonated, activating it towards nucleophilic attack.[1][4] An endocyclic nitrogen atom of the triazole ring then attacks the carbonyl carbon.
-
Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic thiazolo[3,2-b][1][2][3]triazole fused ring system.
A critical aspect of this synthesis is regioselectivity . The fusion of the thiazole and triazole rings can theoretically result in two isomers: the thiazolo[3,2-b] or the thiazolo[2,3-c] system. The formation of the thermodynamically more stable thiazolo[3,2-b] isomer is generally favored, a preference that can be rationalized through molecular energy calculations.[1][8]
Caption: General mechanism for the one-pot synthesis of thiazolo[3,2-b]triazoles.
Core Experimental Protocols
Several robust one-pot methods have been developed. The choice of protocol often depends on the specific substrates, desired scale, and available laboratory resources.
Protocol 1: Classic Acid-Catalyzed Condensation
This is the most widely employed and reliable method. It involves the direct reaction of the triazole thiol and an α-haloketone in a suitable solvent under acidic conditions.
Objective: To synthesize 2-aryl-6-phenylthiazolo[3,2-b][1][2][3]triazoles.
Materials and Reagents:
-
5-Aryl-4H-1,2,4-triazole-3-thiol (1.0 mmol)
-
Substituted phenacyl bromide (α-bromoacetophenone) (1.1 mmol)
-
Absolute Ethanol or Glacial Acetic Acid (15-20 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.5 mL) or Phosphorous Oxychloride (POCl₃)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Standard glassware for work-up and filtration
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the 5-aryl-4H-1,2,4-triazole-3-thiol (1.0 mmol) and the substituted phenacyl bromide (1.1 mmol).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask. Stir the suspension for 5 minutes at room temperature.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirring mixture. Causality Note: The acid serves a dual purpose: it protonates the carbonyl group, making it more electrophilic for the subsequent cyclization, and it catalyzes the final dehydration step.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials typically indicates reaction completion, which can take between 2 to 8 hours depending on the substrates.[3][4]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (~100 mL) with gentle stirring.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration, washing thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure thiazolo[3,2-b][1][2][3]triazole derivative.
Protocol 2: Three-Component Synthesis of Thiazolo[3,2-b][1][2][3]triazol-6-ones
This elegant method builds the core structure by combining three simple starting materials in a single pot, offering high atom economy.[9]
Objective: To synthesize 5-aryl(heteryl)idene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, create a mixture of 3-substituted-1H-1,2,4-triazole-5(4H)-thione (10 mmol), chloroacetic acid (10 mmol), an appropriate aromatic or heteroaromatic aldehyde (12 mmol), and anhydrous sodium acetate (20 mmol).
-
Solvent/Reagent: Add a 1:1 mixture of glacial acetic acid and acetic anhydride (10 mL total). Causality Note: Acetic anhydride acts as both a solvent and a dehydrating agent, driving the reaction towards the cyclized product.
-
Reaction: Reflux the mixture for approximately 3 hours.[9]
-
Isolation: After cooling, pour the reaction mixture into cold water. The resulting solid is filtered, washed with water, and dried.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Data Summary and Substrate Scope
The one-pot synthesis is versatile and accommodates a wide range of substituents on both the triazole thiol and the carbonyl component. The following table summarizes representative examples.
| Triazole Thiol (R¹) | α-Haloketone/Diketone (R², R³) | Conditions | Yield (%) | Reference |
| Phenyl | Phenacyl bromide (R²=Phenyl) | H₂SO₄, Ethanol, Reflux | 73% | [3] |
| 4-Chlorophenyl | 4-Bromophenacyl bromide (R²=4-Bromophenyl) | H₂SO₄, Ethanol, Reflux | 68% | [3] |
| Benzyl | 4-Methylacetophenone | Acidified Acetic Acid, Reflux | High Yield | [1] |
| Methyl | Ethyl 2-chloroacetoacetate | H₂SO₄, Ethanol, Reflux | Good Yield | [3] |
| H | 1,3-Diketones (in situ bromination) | Visible Light, H₂O | Excellent Yields | [2] |
| Phenyl | Chloroacetic acid + Aldehyde | AcONa, AcOH/Ac₂O, Reflux | 55-85% | [9] |
Experimental Workflow Visualization
The overall process, from initial setup to final analysis, can be visualized as a streamlined workflow.
Caption: A typical experimental workflow for one-pot thiazolo[3,2-b]triazole synthesis.
Troubleshooting and Expert Insights
-
Problem: Low Yield or Incomplete Reaction.
-
Insight: Ensure all reagents are anhydrous, especially when using catalysts like POCl₃ or acetic anhydride. The α-haloketone reagent can degrade over time; using freshly prepared or purified material is recommended. The catalytic acid may need to be optimized; sometimes a stronger acid or slightly higher concentration is beneficial.
-
-
Problem: Formation of the Thioether Intermediate as the Main Product.
-
Insight: This indicates that the second step (cyclization) is failing. This is common if the reaction conditions are not sufficiently acidic or if the temperature is too low. Increase the amount of acid catalyst or switch to a stronger one (e.g., from acetic acid to sulfuric acid). Ensure the reaction is heated to a sufficient temperature to overcome the activation energy for cyclization.
-
-
Problem: Difficulty in Product Purification.
-
Insight: If the product is oily or difficult to recrystallize, column chromatography is the preferred method. A gradient elution of ethyl acetate in hexane is typically effective. Washing the crude product thoroughly after filtration is crucial to remove ionic impurities that can hinder crystallization.
-
Conclusion
The one-pot synthesis of thiazolo[3,2-b][1][2][3]triazoles from triazole thiols represents a highly efficient and versatile strategy for accessing this medicinally important scaffold. By understanding the underlying mechanistic principles and leveraging the robust protocols detailed in this note, researchers can significantly accelerate their discovery and development programs. The methods described are scalable, economical, and adaptable, providing a powerful tool for building libraries of novel compounds for biological screening and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles: advantageous synthetic application of aqueous conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Polyphosphate Ester as a Superior Condensing Agent in the Synthesis of 1,2,4-Triazole-3-thiol Derivatives
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1,2,4-triazole-3-thiol derivatives, leveraging the efficacy of polyphosphate ester (PPE) as a condensing agent. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Traditional synthesis routes can be cumbersome; however, the application of PPE offers a robust and direct method. This document outlines a validated two-step, one-pot synthesis involving the initial acylation of thiosemicarbazides with carboxylic acids, facilitated by PPE, followed by an alkali-mediated cyclodehydration. We delve into the mechanistic underpinnings of PPE's role, provide a detailed, step-by-step experimental protocol, and present troubleshooting insights to ensure reproducible, high-yield synthesis for researchers in drug discovery and organic synthesis.
Introduction: The Significance of 1,2,4-Triazole-3-thiols and the PPE Advantage
The 1,2,4-triazole ring system is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating antifungal, antimicrobial, anticancer, and antiviral properties.[1] Specifically, the 1,2,4-triazole-3-thiol core and its derivatives are of significant interest. Established synthetic approaches often involve the cyclization of thiosemicarbazide derivatives.[2][3] While effective, these methods can require harsh conditions or pre-activation of the carboxylic acid group.
Polyphosphate ester (PPE) and the closely related polyphosphoric acid (PPA) are highly effective dehydrating and cyclizing agents in organic synthesis.[4][5][6][7] Their utility in constructing heterocyclic systems is well-documented.[4][8] This application note focuses on a modern approach that utilizes PPE to directly mediate the reaction between thiosemicarbazides and various carboxylic acids.[9][10][11] The primary advantage of this method lies in its operational simplicity and efficiency, obviating the need for pre-activating the carboxylic acid and often leading to cleaner reactions with high yields.
The synthesis proceeds in two distinct, sequential stages within a single pot:
-
Acylation: The carboxylic acid activates in the presence of PPE, which then facilitates the acylation of the thiosemicarbazide.
-
Cyclodehydration: The resulting acylthiosemicarbazide intermediate undergoes an intramolecular cyclization and dehydration upon treatment with an aqueous alkali solution to form the final 1,2,4-triazole-3-thiol product.[9][10][11]
Mechanistic Rationale: The Role of Polyphosphate Ester
Polyphosphate ester acts as a powerful Brønsted acid and a potent dehydrating agent. Its efficacy in this synthesis stems from its ability to activate the carboxylic acid moiety, rendering it highly susceptible to nucleophilic attack.
The proposed mechanism involves the following key steps:
-
Activation of Carboxylic Acid: The PPE first protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Concurrently, a phosphate moiety can act as a good leaving group, further promoting the reaction.
-
Nucleophilic Attack: The terminal amino group (N4) of the thiosemicarbazide acts as the nucleophile, attacking the activated carbonyl carbon of the carboxylic acid.
-
Formation of Acylthiosemicarbazide Intermediate: This attack leads to the formation of a tetrahedral intermediate which then collapses to yield the N-acylthiosemicarbazide derivative.[9]
-
Base-Catalyzed Cyclization: The addition of an aqueous alkali solution (e.g., NaOH or KOH) deprotonates the hydrazinic nitrogen, which then acts as an internal nucleophile, attacking the carbonyl carbon. This intramolecular reaction initiates the cyclization.
-
Dehydration and Tautomerization: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring. The final product exists in tautomeric equilibrium between the thiol and thione forms.
The overall synthetic pathway is visualized in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Polyphosphoric Acid in Organic Synthesis [ideas.repec.org]
- 5. Polyphosphoric Acid in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ccsenet.org [ccsenet.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Novel Triazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for screening the antimicrobial, particularly antifungal, activity of novel triazole derivatives. This document emphasizes the rationale behind experimental choices and provides detailed, step-by-step protocols to ensure data integrity and reproducibility.
Introduction: The Significance of Triazole Derivatives and the Need for Standardized Screening
Triazole-based compounds represent a cornerstone of antifungal therapy.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] This disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[3] The emergence of drug-resistant fungal strains necessitates the continuous development of new, more potent triazole derivatives.[5][6]
To effectively evaluate these novel compounds, it is imperative to employ robust and standardized screening methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for antifungal susceptibility testing.[7][8] Adherence to these standards ensures that the generated data is reliable, comparable across different laboratories, and can meaningfully inform the drug development process.
Mechanism of Action of Triazole Antifungals
The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of triazole derivatives.
Caption: Inhibition of 14α-demethylase by triazoles in the ergosterol pathway.
Essential Preliminary Considerations
Selection and Preparation of Test Organisms
The choice of microbial strains is critical for a comprehensive screening program. A panel of clinically relevant fungal species, including both yeasts and molds, should be utilized. It is recommended to include quality control (QC) strains with known susceptibility profiles to validate each experiment.
Recommended Yeast Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata
-
Cryptococcus neoformans
Recommended Mold Strains:
-
Aspergillus fumigatus
-
Aspergillus flavus
-
Aspergillus terreus
Inoculum Preparation: A Critical Step for Reproducibility
Standardization of the inoculum is arguably one of the most critical factors for achieving reproducible results in antifungal susceptibility testing.[1][10][11] The final inoculum concentration must be carefully controlled to avoid false susceptibility or resistance readings.
Protocol for Yeast Inoculum Preparation (Adapted from CLSI M27): [12][13]
-
Subculture: From a stock culture, streak the yeast isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to obtain well-isolated colonies.
-
Colony Suspension: Select several well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile 0.85% saline.
-
Vortex: Vortex the suspension for 15 seconds to ensure a homogenous mixture.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline or more colonies. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.10). This suspension will contain approximately 1-5 x 10^6 CFU/mL.
-
Final Dilution: Dilute the standardized suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final inoculum concentration of 1-5 x 10^3 CFU/mL.
Protocol for Mold Inoculum Preparation (Adapted from CLSI M38):
-
Subculture: Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.
-
Spore Suspension: Flood the surface of the agar with sterile 0.85% saline containing 0.05% Tween 20. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter: Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. Carefully transfer the upper homogenous suspension to a new sterile tube.
-
Standardization: Using a hemocytometer or a spectrophotometer, adjust the conidial suspension with RPMI-1640 medium to a final concentration of 0.4-5 x 10^4 CFU/mL.
Primary Screening: Agar-Based Methods
Agar-based methods provide a qualitative or semi-quantitative assessment of antimicrobial activity and are excellent for initial high-throughput screening.
Agar Disk Diffusion Method
This method is simple, rapid, and cost-effective for preliminary screening.[5][14][15]
Protocol for Antifungal Disk Diffusion (Adapted from CLSI M44): [5][14][16][17]
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue. Pour into sterile Petri dishes to a uniform depth of 4 mm.
-
Inoculation: Dip a sterile cotton swab into the standardized yeast inoculum (0.5 McFarland) and remove excess fluid by pressing against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of the novel triazole derivative onto the surface of the inoculated agar. A disk containing the solvent used to dissolve the compound should be included as a negative control. A disk with a standard antifungal (e.g., fluconazole) should be used as a positive control.
-
Incubation: Incubate the plates at 35°C for 20-24 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Secondary Screening: Broth Microdilution for Quantitative Analysis
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][18] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[19][20][21]
Broth Microdilution Assay
This method provides quantitative data on the potency of the novel triazole derivatives.
Workflow for Broth Microdilution Assay:
Caption: A simplified workflow for the broth microdilution assay.
Protocol for Broth Microdilution (Adapted from CLSI M27): [12][13][22][23]
-
Plate Preparation: In a sterile 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Compound Dilution: Add 200 µL of the highest concentration of the triazole derivative to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the standardized fungal inoculum (prepared as described in section 2.2) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For azoles, the endpoint is often defined as the concentration that produces an 80% reduction in turbidity compared to the growth control.[9] This can be determined visually or by reading the optical density at 530 nm with a microplate reader.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in a clear and concise format.
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Triazole Derivative 1 | C. albicans ATCC 90028 | 2 | 18 |
| Triazole Derivative 1 | C. krusei ATCC 6258 | >64 | 6 |
| Triazole Derivative 2 | C. albicans ATCC 90028 | 0.5 | 25 |
| Triazole Derivative 2 | C. krusei ATCC 6258 | 8 | 15 |
| Fluconazole (Control) | C. albicans ATCC 90028 | 1 | 22 |
| Fluconazole (Control) | C. krusei ATCC 6258 | 64 | 8 |
Interpretation of Results:
-
MIC: A lower MIC value indicates greater potency of the compound.[24][25] It is important not to directly compare MIC values between different classes of drugs, but rather to consider them in the context of established breakpoints, if available.[20][25]
-
Zone of Inhibition: A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each assay must be a self-validating system. This is achieved through:
-
Inclusion of Quality Control Strains: As mentioned in section 2.1, running QC strains with known susceptibility profiles in every experiment is mandatory.[2][9] The results for these strains must fall within the established acceptable ranges.
-
Positive and Negative Controls: A standard antifungal agent (e.g., fluconazole, voriconazole) should be included as a positive control to ensure the assay is performing as expected. A solvent control is necessary to rule out any inhibitory effects of the solvent used to dissolve the test compounds.
-
Adherence to Standardized Protocols: Strict adherence to CLSI or EUCAST guidelines is paramount for ensuring inter-laboratory reproducibility and data reliability.[11]
Conclusion
The methodologies outlined in these application notes provide a robust framework for the initial antimicrobial screening of novel triazole derivatives. By following these standardized protocols and incorporating appropriate quality control measures, researchers can generate reliable and reproducible data that will effectively guide the selection and further development of promising new antifungal agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 10. Inoculum preparation: Significance and symbolism [wisdomlib.org]
- 11. journals.asm.org [journals.asm.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. intertekinform.com [intertekinform.com]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. idexx.dk [idexx.dk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. idexx.com [idexx.com]
- 25. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
Application Notes and Protocols for the Antifungal Activity Evaluation of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole compounds have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2][3] The 1,2,4-triazole nucleus is a key pharmacophore in many clinically used antifungal drugs.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal activity of a novel triazole derivative, [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid. These protocols are designed to establish the compound's efficacy, understand its mechanism of action, and provide a framework for further preclinical development.
Part 1: In Vitro Antifungal Susceptibility Testing
The initial step in evaluating a potential antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, ensuring reproducibility and comparability of data across different laboratories.[6][7][8]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the inoculum suspension to a concentration of 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 cells/mL for yeast and 0.4 x 10^4 to 5 x 10^4 CFU/mL for molds.
-
Further dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.0313 to 64 µg/mL).
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only). Fluconazole or Itraconazole should be used as a standard reference compound.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles) compared to the positive control.[12] The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.
-
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of fungi to an antimicrobial agent.[13][14][15]
Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Application of Compound Disks:
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Place the disks onto the inoculated agar surface.
-
Include a blank disk (solvent only) as a negative control and a disk with a standard antifungal (e.g., Fluconazole) as a positive control.[17]
-
-
Incubation and Measurement:
Table 1: Hypothetical Antifungal Activity Data for this compound
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | 4 | 18 |
| Candida glabrata ATCC 90030 | 8 | 15 |
| Aspergillus fumigatus ATCC 204305 | 2 | 22 |
| Cryptococcus neoformans ATCC 90112 | 4 | 19 |
| Fluconazole (C. albicans) | 2 | 20 |
| Itraconazole (A. fumigatus) | 1 | 25 |
Part 2: Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antifungal effect is critical for its development. For triazole derivatives, the primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway.[1][2][18]
Diagram 1: Antifungal Drug Evaluation Workflow
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. altmeyers.org [altmeyers.org]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. academicmed.org [academicmed.org]
- 18. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Novel 1,2,4-Triazole Compounds
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, antiviral, and notably for our purposes, anticancer properties.[1][2][3] The anticancer potential of these compounds often stems from their ability to interact with and inhibit various biological targets within cancer cells, such as enzymes like aromatase, which is crucial in certain types of breast cancer.[3]
Given the therapeutic promise of novel 1,2,4-triazole derivatives, a critical step in their preclinical development is the rigorous evaluation of their cytotoxic effects. Cytotoxicity assays are indispensable tools for determining the concentration at which a compound induces cell death, quantifying its potency, and elucidating its mechanism of action. This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals on conducting robust and reliable cytotoxicity assessments of novel 1,2,4-triazole compounds. We will delve into the principles behind various assays, provide step-by-step methodologies, and offer guidance on data interpretation and troubleshooting.
Strategic Selection of Assays and Cell Lines: A Foundation for Meaningful Data
The selection of appropriate cytotoxicity assays and cancer cell lines is paramount for generating clinically relevant data. The choice of assay should be guided by the anticipated mechanism of action of the 1,2,4-triazole compound, while the cell line selection should reflect the intended therapeutic target.[4][5]
Choosing the Right Tool: An Overview of Key Cytotoxicity Assays
A variety of assays are available to measure cytotoxicity, each with its own underlying principle, advantages, and limitations. Employing a multi-assay approach provides a more comprehensive understanding of a compound's cytotoxic profile.
-
Metabolic Viability Assays (MTT & MTS): These colorimetric assays measure the metabolic activity of viable cells.[6][7] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[6][7][8] The intensity of the color is directly proportional to the number of viable cells.[6]
-
Membrane Integrity Assay (LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10] Increased LDH in the culture supernatant is an indicator of cell lysis and cytotoxicity.[9]
-
ATP-Based Viability Assay: Adenosine triphosphate (ATP) is a key indicator of metabolically active cells and has been widely accepted as a valid marker of viable cells.[11][12][13] When cells die, their ability to synthesize ATP is lost, and endogenous ATPases rapidly deplete the existing ATP pool.[11] Luminescent assays utilizing firefly luciferase measure ATP levels, providing a highly sensitive readout of cell viability.[12][14]
-
Apoptosis Assay (Caspase-Glo® 3/7): Many anticancer compounds induce programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17]
Cell Line Selection: Targeting the Right Cancer
The choice of cancer cell lines is critical and should align with the therapeutic rationale for the novel 1,2,4-triazole compounds.[4][5] For instance, if a compound is designed to inhibit aromatase, breast cancer cell lines such as MCF-7 (estrogen receptor-positive) would be highly relevant.[3] A panel of cell lines from different tissue origins (e.g., lung, colon, leukemia) can provide a broader understanding of the compound's spectrum of activity.[18][19][20] It is also prudent to include a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess the compound's selectivity for cancer cells.[4][18]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by including appropriate controls. Adherence to these detailed steps will ensure reproducible and trustworthy results.
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely used colorimetric method for assessing cell metabolic activity.[7][8] Viable cells with active metabolism convert MTT into a purple formazan product.[6][11]
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel 1,2,4-triazole test compound
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the novel test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[21]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[21]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[21]
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
II. LDH (Lactate Dehydrogenase) Release Assay
This assay measures the activity of LDH released from damaged cells into the culture medium.[9][22]
Principle of LDH Assay
Caption: The principle of the LDH cytotoxicity assay.
Materials:
-
Treated cells in a 96-well plate
-
LDH cytotoxicity assay kit (containing lysis solution, reaction mixture, and stop solution)
-
Microplate reader
Protocol:
-
Prepare Controls: Set up the following controls in triplicate:
-
Untreated Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis solution provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Collect Supernatant: After the desired incubation time with the 1,2,4-triazole compound, centrifuge the 96-well plate at 400 x g for 5 minutes.[23]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 10-30 minutes), protected from light.[23]
-
Add Stop Solution: Add the stop solution to each well to terminate the reaction.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[22]
III. ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay quantifies ATP, a marker of metabolically active cells.[12][13] The assay procedure involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[14]
Workflow for ATP-Based Assay
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 14. ATP cell viability assay | RE-Place [re-place.be]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 18. asianpubs.org [asianpubs.org]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. assaygenie.com [assaygenie.com]
Application Note & Protocols: Leveraging the 1,2,4-Triazole Core for Novel Antibacterial Agent Development
An in-depth guide for researchers, scientists, and drug development professionals on the development of new antibacterial agents based on the 1,2,4-triazole core.
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Compounds featuring the 1,2,4-triazole heterocyclic ring system have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to their versatile biological activities, favorable pharmacokinetic properties, and presence in numerous approved drugs.[1] 1,2,4-triazole derivatives exhibit a broad spectrum of therapeutic effects, including significant antibacterial activity against both drug-sensitive and resistant pathogens.[3][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antibacterial evaluation of novel compounds based on the 1,2,4-triazole core. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of molecules.
The 1,2,4-Triazole Scaffold: A Versatile Pharmacophore
The 1,2,4-triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms. Its unique electronic and structural features, including its dipole character, hydrogen bonding capacity, and relative rigidity, allow it to act as an effective pharmacophore, engaging in high-affinity interactions with various biological targets.[1] The hybridization of the 1,2,4-triazole moiety with other known antibacterial pharmacophores is a particularly promising strategy to develop novel drugs capable of overcoming resistance.[3]
Caption: Core chemical structure of the 1H-1,2,4-triazole ring.
Protocol: Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivative
This section details a representative method for synthesizing a 1,2,4-triazole derivative, a common starting point for further functionalization. The procedure begins with a substituted benzoic acid and proceeds through a 4-amino-triazole intermediate. This pathway is well-documented and offers flexibility for creating diverse compound libraries.[5][6]
The chosen method involves the initial formation of an ester, followed by conversion to a hydrazide. The hydrazide is then reacted with carbon disulfide in a basic medium to form a dithiocarbazate, which subsequently cyclizes upon heating with hydrazine to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This multi-step synthesis is robust and allows for the introduction of various substituents at the 5-position of the triazole ring, derived from the starting benzoic acid. A final Schiff base formation is included to demonstrate a common derivatization.[5]
Caption: Workflow for the synthesis of a 1,2,4-triazole Schiff base derivative.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (absolute)
-
Hydrazine hydrate (80%)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of Methyl 4-Nitrobenzoate:
-
In a round-bottom flask, suspend 4-nitrobenzoic acid (0.1 mol) in absolute methanol (150 mL).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (0.15 mol) dropwise with constant stirring. The slow addition is crucial to control the exothermic reaction.
-
After addition, reflux the mixture for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Remove the excess methanol under reduced pressure. Pour the residue into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from methanol to obtain the pure ester.
-
-
Synthesis of 4-Nitrobenzohydrazide:
-
Dissolve the synthesized methyl 4-nitrobenzoate (0.08 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.16 mol) and reflux the mixture for 8-10 hours.
-
After cooling, the solid product will precipitate. Filter the solid, wash with cold ethanol, and dry.
-
-
Synthesis of 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol:
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL). Add 4-nitrobenzohydrazide (0.05 mol) to this solution.
-
Cool the mixture in an ice bath and add carbon disulfide (0.06 mol) dropwise over 30 minutes with vigorous stirring. Stir for an additional 12-16 hours at room temperature. This forms the potassium dithiocarbazate salt.
-
Dilute the reaction mixture with dry ether and filter the precipitated salt.
-
To the dried salt, add hydrazine hydrate (0.1 mol) and reflux for 4-5 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).
-
Pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the triazole.
-
Filter the product, wash with water, and recrystallize from ethanol.
-
-
Synthesis of the Final Schiff Base Derivative:
-
Dissolve the 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (30 mL).
-
Add 4-chlorobenzaldehyde (0.01 mol) and 2-3 drops of concentrated H₂SO₄ as a catalyst.[5]
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized to yield the pure product.
-
Characterization: The structure of the final compound should be confirmed using modern analytical techniques, including IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]
Protocols for In Vitro Antibacterial Activity Screening
Once synthesized and purified, the novel compounds must be evaluated for their antibacterial efficacy. The standard methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Standard workflow for MIC and MBC determination.
This protocol uses the broth microdilution method, a quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Test compounds dissolved in DMSO (stock solution)
-
Positive control antibiotic (e.g., Ciprofloxacin, Streptomycin)[5]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
Repeat for each test compound and the positive control antibiotic.
-
-
Controls (Self-Validation):
-
Growth Control: A well containing only MHB and the bacterial inoculum (no compound). This well must show turbidity.
-
Sterility Control: A well containing only MHB. This well must remain clear.
-
Solvent Control: A well containing MHB, inoculum, and the highest concentration of DMSO used. This well must show normal growth.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum (from step 1) to each well (except the sterility control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) after incubation. This can be assessed visually or with a plate reader.
-
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth (or a >99.9% reduction in CFU/mL) on the agar plate.
Data Analysis and Structure-Activity Relationship (SAR)
The results from the antibacterial screening can be tabulated to facilitate comparison and identify trends. This analysis is crucial for understanding the Structure-Activity Relationship (SAR)—how the chemical structure of the molecules relates to their biological activity.[3]
Table 1: Hypothetical MIC Data for a Series of 1,2,4-Triazole Derivatives (µg/mL)
| Compound ID | R¹ Group | R² Group | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| TZ-01 | -H | -H | 64 | 128 | >256 | >256 |
| TZ-02 | -Cl | -H | 16 | 32 | 128 | 256 |
| TZ-03 | -NO₂ | -H | 8 | 16 | 64 | 128 |
| TZ-04 | -Cl | -OH | 32 | 64 | 256 | >256 |
| TZ-05 | -Cl | -OCH₃ | 8 | 8 | 64 | 128 |
| Cipro | (Control) | (Control) | 1 | 0.5 | 0.25 | 1 |
Interpretation and SAR Insights:
-
Effect of Electron-Withdrawing Groups: Comparing TZ-01 , TZ-02 , and TZ-03 , the addition of electron-withdrawing groups (-Cl, -NO₂) at the R¹ position appears to significantly enhance activity against Gram-positive bacteria. This is a common observation in many antibacterial scaffolds.[4]
-
Impact of R² Substituent: The presence of a methoxy group (-OCH₃) at R² in TZ-05 seems to improve activity compared to a hydroxyl group (-OH) in TZ-04 , suggesting that lipophilicity may play a role in cell wall penetration or target binding.[9]
-
Spectrum of Activity: The synthesized compounds show more potent activity against Gram-positive bacteria than Gram-negative bacteria, which could be due to differences in the bacterial cell wall structure.
Potential Mechanism of Action
While the precise mechanism can vary, 1,2,4-triazole derivatives have been reported to inhibit various essential bacterial enzymes. For instance, hybridization of 1,2,4-triazoles with quinolone moieties has led to potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[1]
Caption: Inhibition of DNA gyrase as a potential antibacterial mechanism.
Further studies, such as enzyme inhibition assays and molecular docking, are necessary to confirm the specific molecular target of any new active compound.[8][10]
Conclusion
The 1,2,4-triazole scaffold represents a highly valuable starting point for the development of new antibacterial agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. By combining the robust synthetic and screening protocols outlined in this guide with rational drug design principles based on SAR analysis, researchers can effectively explore this chemical space and contribute to the discovery of next-generation antibiotics to combat the global threat of antimicrobial resistance.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the base-catalyzed cyclization of 1-propionylthiosemicarbazide to form the key intermediate, 3-ethyl-1H-1,2,4-triazole-5-thiol. The second step is a nucleophilic substitution reaction (S-alkylation) where the thiol intermediate is reacted with a haloacetic acid, such as chloroacetic acid, in the presence of a base to yield the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues quickly.
Question: My final yield is consistently low (<50%). What are the most critical factors I should investigate?
Answer: Low overall yield can stem from issues in either the thiol formation or the S-alkylation step. Here’s a systematic approach to troubleshooting:
-
Purity of the Thiol Intermediate: The quality of your 3-ethyl-1H-1,2,4-triazole-5-thiol is paramount. Impurities from the cyclization step can interfere with the subsequent alkylation. Ensure the intermediate is properly purified (typically by recrystallization) and characterized (m.p., NMR) before proceeding.
-
Base Selection and Stoichiometry in Alkylation: The choice and amount of base in the S-alkylation step are critical. Using a strong base like sodium hydroxide or potassium hydroxide is common.[1][2] You need at least two equivalents of base: one to deprotonate the thiol and a second to neutralize the chloroacetic acid. Insufficient base will result in unreacted starting material.
-
Reaction Temperature: The S-alkylation of thiols is an exothermic reaction.[3] If the temperature rises uncontrollably, it can lead to side reactions and degradation. It is often best to add the alkylating agent (chloroacetic acid solution) slowly at a lower temperature (e.g., 0-10 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[4]
-
Work-up and Product Isolation: The final product is an acid. During work-up, you must carefully acidify the reaction mixture (e.g., with HCl) to the isoelectric point of the product to ensure complete precipitation. Use pH paper to target a pH of approximately 3-4. Insufficient acidification will leave a significant portion of your product dissolved as its carboxylate salt.
Question: I'm observing a significant side product that is difficult to separate from my desired product. What is it and how can I prevent its formation?
Answer: The most common and problematic side product in this synthesis is the N-alkylated isomer. This occurs because the 3-ethyl-1H-1,2,4-triazole-5-thiol intermediate exists in a thiol-thione tautomeric equilibrium.[5] Alkylation can occur at the sulfur atom (S-alkylation, desired) or a ring nitrogen atom (N-alkylation, undesired).
Strategies to Maximize S-Alkylation and Minimize N-Alkylation:
-
Solvent Choice: The reaction should be performed in a polar protic solvent system, such as an ethanol/water mixture.[2] These solvents can solvate the thiolate anion, enhancing its nucleophilicity at the sulfur atom. Polar aprotic solvents like DMF or acetone can favor N-alkylation.[6][7]
-
Base Strength: Using a strong base (e.g., NaOH, KOH) ensures the complete formation of the thiolate anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkyl halide (Pearson's HSAB principle). Weaker bases like potassium carbonate may not fully deprotonate the thiol, leading to a higher proportion of the thione tautomer and increased N-alkylation.[6]
-
Use an Ester: Reacting the thiol with an ester like ethyl chloroacetate followed by hydrolysis is a highly effective strategy.[2][4][5] The alkylation proceeds smoothly to give the S-alkylated ester, which can then be easily hydrolyzed to the desired carboxylic acid. This two-step approach often provides higher purity and better yields than direct alkylation with the acid.
Question: My reaction to form the 3-ethyl-1H-1,2,4-triazole-5-thiol intermediate is not working well. What should I check?
Answer: The cyclization of a thiosemicarbazide is a robust reaction but requires careful control.
-
Base Concentration: This reaction is typically performed by refluxing in an aqueous solution of a strong base, such as 2N NaOH.[8] If the base concentration is too low, the cyclization will be incomplete. If it is too high, it may promote hydrolysis of the starting material or product.
-
Reaction Time: The cyclization requires heating (reflux) for several hours (typically 3-4 hours) to go to completion.[8] Monitor the reaction by TLC to ensure all the starting thiosemicarbazide has been consumed before proceeding with the work-up.
-
Acidification: Similar to the final product, the thiol intermediate is amphoteric. It must be precipitated by carefully acidifying the cooled reaction mixture with an acid like HCl. The precipitation is often sharp at a specific pH, so add the acid slowly while monitoring the mixture.
Optimized Experimental Protocols
These protocols are designed to be self-validating by incorporating best practices to maximize yield and purity.
Protocol 1: Synthesis of 3-ethyl-1H-1,2,4-triazole-5-thiol
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-propionylthiosemicarbazide (1.0 eq) in 8% aqueous sodium hydroxide (w/v, ~5 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The solution should become clear. Monitor reaction completion using TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is ~5-6.
-
Isolation: A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water (3x) and then dry it under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
Protocol 2: Synthesis of this compound (High-Yield Method)
This protocol uses the recommended two-step approach involving an ester intermediate.
Part A: Synthesis of Ethyl [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetate
-
Preparation: In a three-necked flask equipped with a dropping funnel and thermometer, dissolve 3-ethyl-1H-1,2,4-triazole-5-thiol (1.0 eq) in absolute ethanol. Add sodium ethoxide (1.05 eq) and stir until a clear solution is formed.
-
Reaction: Cool the solution to 0-5 °C in an ice bath. Add ethyl chloroacetate (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue to dissolve the product and any salts. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester, often as an oil or low-melting solid.
Part B: Hydrolysis to the Final Acid
-
Hydrolysis: Dissolve the crude ester from Part A in a 10% aqueous sodium hydroxide solution. Heat the mixture to 60-70 °C for 2 hours until the hydrolysis is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Acidify slowly with 4N hydrochloric acid to pH 3-4. A dense white precipitate of the final product will form.
-
Purification: Stir the slurry in the ice bath for 30 minutes. Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum at 50 °C. The typical yield for this procedure is >85%.
Data Summary Table
The table below summarizes the impact of key variables on the S-alkylation reaction.
| Parameter | Condition A (Optimal) | Condition B (Suboptimal) | Expected Outcome |
| Alkylating Agent | Ethyl Chloroacetate | Chloroacetic Acid | A: Cleaner reaction, ester intermediate protects the carboxyl group. B: Requires 2 eq. base, risk of side reactions. |
| Base | NaOEt or NaOH | K₂CO₃ | A: Strong base favors complete thiolate formation, maximizing S-alkylation. B: Weaker base can lead to N-alkylation side products. |
| Solvent | Ethanol / Water | DMF / Acetone | A: Polar protic solvent stabilizes thiolate, favors S-alkylation. B: Polar aprotic solvent can increase N-alkylation. |
| Temperature | 0 °C → RT | Reflux | A: Controlled temperature minimizes side product formation. B: High temperature can promote undesired N-alkylation and degradation. |
Frequently Asked Questions (FAQs)
-
Q1: Can I use bromoacetic acid instead of chloroacetic acid?
-
A: Yes, bromoacetic acid (or its esters) is more reactive than its chloro-analogue and can also be used. The reaction will likely be faster, so ensure you maintain good temperature control during the addition to prevent runaway reactions.
-
-
Q2: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 20% Methanol in Dichloromethane) and visualize with UV light. The product spot should have a different Rf value than the starting thiol. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product mass peak.
-
-
Q3: What are the key safety precautions?
-
A: Handle all reagents in a well-ventilated fume hood. Chloroacetic acid and its esters are toxic and corrosive; always wear gloves, safety glasses, and a lab coat. Strong bases like NaOH and NaOEt are highly corrosive. Ensure proper quenching procedures are in place.
-
-
Q4: My final product has a brownish tint. How can I remove the color?
-
A: A brownish tint usually indicates minor impurities or degradation products. This can often be removed by treating a solution of the product with activated charcoal before the final recrystallization step. Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol), add a small amount of activated charcoal, boil for a few minutes, filter hot to remove the charcoal, and then allow the filtrate to cool and crystallize.
-
Troubleshooting Workflow Diagram
References
- 1. Alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4 H -1,2,4-triazole-3-thiols - Kaldrikyan - Russian Journal of General Chemistry [bakhtiniada.ru]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,4-Triazole Thioacetic Acid Derivatives
Welcome to the technical support center for the purification of 1,2,4-triazole thioacetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The unique physicochemical properties of this scaffold—possessing acidic (carboxylic acid), basic (triazole ring), and polar (thioether) functionalities—present distinct purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,2,4-triazole thioacetic acid product?
A1: The impurity profile is highly dependent on your synthetic route, but several classes of impurities are common. These include:
-
Unreacted Starting Materials: The parent 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol and the alkylating agent (e.g., chloroacetic acid or ethyl chloroacetate) are frequent contaminants.
-
Thiol Oxidation Products: The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone, especially if the reaction or workup conditions are harsh or prolonged. These impurities are significantly more polar than the desired product.
-
Isomeric Byproducts: During the synthesis of the triazole ring itself, formation of the isomeric 1,3,4-thiadiazole can occur.[1][2] It is crucial to confirm the structure of your triazole precursor before proceeding.
-
Hydrolysis Products: If an ester of thioacetic acid was used, incomplete hydrolysis will leave the ester as an impurity. Conversely, harsh acidic conditions during workup could potentially, though less commonly, lead to cleavage of the synthetic precursors.[3]
Q2: My final product is a persistent oil or sticky solid, but I expect a crystalline powder. What's happening?
A2: This phenomenon, known as "oiling out," is a classic sign that impurities are present.[4] Impurities disrupt the crystal lattice formation and depress the melting point of the compound. Even small amounts of residual solvent or a minor byproduct can prevent crystallization. The first step is always to re-verify purity via TLC or LC-MS. If impurities are confirmed, a more rigorous purification step is required. If the product appears pure by analysis, try techniques like trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization or dissolve the oil in a minimal amount of a good solvent and precipitate it by adding a poor solvent (an anti-solvent).
Q3: The triazole nitrogen atoms are basic and the carboxylic acid is acidic. How does this amphoteric nature affect purification?
A3: This duality is both a challenge and an opportunity.
-
The Challenge: On silica gel, the basic triazole nitrogens can interact strongly with the acidic silanol groups, leading to peak tailing and poor separation. The carboxylic acid can also cause streaking. This can make standard column chromatography ineffective.
-
The Opportunity: The distinct pKa values of the carboxylic acid and the triazole ring can be exploited for highly selective purification using acid-base extraction. By carefully selecting the pH, you can selectively move your compound between aqueous and organic layers, leaving neutral impurities behind. Some triazole derivatives have been characterized as having pKa values around 9.3, making them suitable for manipulation with standard laboratory bases.[5]
Q4: I see significant streaking and poor separation on my silica gel TLC plates. How can I get clean spots and a workable Rf?
A4: Streaking is a clear indicator of strong, undesirable interactions between your compound and the stationary phase. For these molecules, it's typically due to the reasons outlined in Q3. To resolve this:
-
Modify the Mobile Phase: Add a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent. This protonates the triazole ring, reducing its interaction with the silica and sharpening the spot. It also helps to keep the carboxylic acid in its protonated, less polar form.
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with an amine, like triethylamine, or use a different stationary phase altogether, such as alumina (neutral or basic).[4]
-
Switch to Reverse-Phase: Given the polarity of these compounds, reverse-phase chromatography (e.g., on a C18 column) is an excellent alternative where a polar mobile phase (like methanol/water or acetonitrile/water) is used.[6]
Purification Troubleshooting Guide
Problem 1: Low or No Recovery After Column Chromatography
-
Likely Cause: The compound is highly polar and has irreversibly adsorbed onto the silica gel column. The basicity of the triazole moiety can lead to very strong binding to the acidic silica surface.
-
Solution Strategy:
-
Eluent Modification: Before concluding the compound is lost, try flushing the column with a much stronger, more polar eluent. A common choice is 5-10% methanol in dichloromethane or ethyl acetate. Adding a small amount of acetic acid (1%) or triethylamine (1%) to this polar flush can help displace the bound compound.
-
Alternative Stationary Phases: For future attempts, avoid standard silica gel. Use reverse-phase (C18) chromatography, which is well-suited for polar and ionizable compounds.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option.[4] If you must use normal phase, opt for neutral or basic alumina.
-
Problem 2: Product Co-elutes with a Major Impurity
-
Likely Cause: The impurity has a very similar polarity to the desired product. This often occurs with isomeric byproducts or starting materials that share significant structural similarity.
-
Solution Strategy:
-
Optimize Selectivity (Chromatography): Changing the solvent system may not be enough. The key is to alter the nature of the solvents to change their interaction with your compounds. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different hydrogen bonding and dipole characteristics can alter the elution order.
-
Exploit Chemical Properties (Acid-Base Extraction): This is the most effective method if one compound is acidic and the other is neutral. As your desired product is a carboxylic acid, it can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. See Protocol 3 for a detailed workflow.
-
Derivative Formation/Removal: In complex cases, you could temporarily protect the carboxylic acid (e.g., as a methyl ester), purify the neutral ester, and then hydrolyze it back to the acid. This changes the polarity profile dramatically, often simplifying separation.
-
Problem 3: The Purified Product is Colored (Yellow/Brown)
-
Likely Cause: This often points to trace, highly conjugated impurities or degradation products. It can also be due to residual metal catalysts if used in the synthesis of the triazole precursor.
-
Solution Strategy:
-
Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Chelating Wash: If metal contamination is suspected (e.g., from a copper-catalyzed reaction), wash an organic solution of your crude product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester the metal ions.[4]
-
Final Polish Recrystallization: A final, careful recrystallization is often sufficient to exclude the trace impurities that cause coloration.
-
Visualized Experimental Workflows
A logical approach is critical for efficiently purifying these challenging molecules. The following diagrams outline a general purification strategy and a decision-making process for troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Regioselectivity in the Alkylation of 1,2,4-Triazole-3-thiones
Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1,2,4-triazole-3-thiones and encountering regioselectivity issues during alkylation reactions. My goal is to provide not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its synthetic utility is often complicated by its nature as an ambident nucleophile , leading to the formation of multiple product isomers upon alkylation. This guide will address the common questions and challenges associated with controlling S-alkylation versus N-alkylation.
Frequently Asked Questions & Troubleshooting
Q1: I'm starting a new project with a 1,2,4-triazole-3-thione. What are the potential sites of alkylation I need to be aware of?
Answer: Understanding the structure of your starting material is the first critical step. A 1,2,4-triazole-3-thione exists in a tautomeric equilibrium between the thione form and the thiol form. While quantum chemical calculations have shown that the thione form is generally the most stable tautomer in the gas phase[2][3], both forms are accessible and, upon deprotonation, contribute to the reactive anion.
This anion is an ambident nucleophile , meaning it has multiple, distinct nucleophilic sites. The primary sites for electrophilic attack (alkylation) are:
-
The exocyclic Sulfur (S) atom.
-
The ring Nitrogen atoms at the N1, N2, or N4 positions.
The specific position of N-alkylation (N1, N2, or N4) can be influenced by the substitution pattern already present on the triazole ring. For S-protected triazoles, alkylation typically occurs at the N1 and N2 positions.[4][5][6]
Caption: Tautomeric forms and key nucleophilic sites of the 1,2,4-triazole-3-thione core.
Q2: What fundamental chemical principles govern whether my alkylation occurs on the sulfur or a nitrogen atom?
Answer: The outcome of your reaction is a competition between different reaction pathways. This competition is primarily governed by two key principles:
-
Hard and Soft Acids and Bases (HSAB) Principle: This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[7][8]
-
Sulfur is a large, highly polarizable atom, making it a soft nucleophilic center .
-
Nitrogen is smaller and less polarizable, making it a harder nucleophilic center .
-
Alkylating agents (electrophiles) can also be classified. Alkyl iodides and bromides are considered soft acids, while reagents like dimethyl sulfate are harder. Therefore, soft alkyl halides will preferentially react with the soft sulfur atom.[9][10]
-
-
Kinetic vs. Thermodynamic Control: This concept addresses the difference between the fastest-formed product and the most stable product.[11][12]
-
Kinetic Product: This is the product that forms the fastest because its reaction pathway has the lowest activation energy. S-alkylation is generally the kinetic pathway.[13] It is favored under milder conditions (e.g., lower temperatures, shorter reaction times).[14]
-
Thermodynamic Product: This is the most stable product. In some cases, the N-alkylated isomer can be more thermodynamically stable. This product is favored under harsher conditions (e.g., higher temperatures, longer reaction times) that allow the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.[11]
-
References
- 1. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. homepages.uc.edu [homepages.uc.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the chemical principles behind each recommendation to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) on Synthesis Strategies
This section covers foundational questions about selecting the right synthetic approach for your target 1,2,4-triazole derivative.
Question 1: What are the most common and versatile methods for synthesizing the 1,2,4-triazole ring?
There are several robust methods, and the best choice depends on the desired substitution pattern and the availability of starting materials. Three prevalent strategies are:
-
From Hydrazines and a C1 Source (e.g., Formamide): This is a straightforward and often catalyst-free method for producing substituted 1,2,4-triazoles. The reaction proceeds by heating a substituted hydrazine with formamide, which serves as the source of the final carbon atom in the ring. Microwave irradiation can significantly accelerate this reaction, making it highly efficient.[1]
-
From Amidines and Hydrazides: This approach allows for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. The reaction typically involves the activation of a secondary amide, followed by reaction with a hydrazide and subsequent microwave-induced cyclodehydration.[2] This method offers good control over the substitution pattern.
-
[3+2] Cycloaddition Reactions: These reactions are powerful for constructing the triazole ring with high regioselectivity. For example, the reaction of nitriles with in-situ generated nitrile imines (from hydrazonoyl chlorides) is a classic approach.[3] Modern variations use metal catalysts, such as copper or silver, to control which regioisomer (e.g., 1,3- vs. 1,5-disubstituted) is formed.[1][2]
Question 2: How do I choose between thermal heating and microwave irradiation for my reaction?
The choice hinges on reaction time, yield, and side product formation.
-
Conventional Thermal Heating: This is the traditional method. While effective, it can require long reaction times (hours to days) and high temperatures, which may lead to the degradation of sensitive substrates or the formation of thermal byproducts.[4]
-
Microwave Irradiation: This technique often dramatically reduces reaction times from hours to minutes.[1] The rapid, uniform heating can lead to cleaner reactions and improved yields by minimizing the time available for side reactions to occur. It is particularly effective for condensation and cyclization reactions common in triazole synthesis.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The underlying cause can be related to reagents, reaction conditions, or the workup procedure.
Question 3: My reaction yield is consistently low. What are the first things I should check?
Start with the most fundamental parameters before moving to more complex optimizations. The following workflow illustrates a systematic approach.
Caption: General troubleshooting workflow for low reaction yields.
Question 4: I'm using the hydrazine/formamide method, but the yield is poor. What specific parameters should I optimize?
This reaction is sensitive to temperature and reactant concentration.
-
Causality: The reaction proceeds through hydrazine-containing intermediates. If the concentration of free hydrazine is too high relative to formamide, these intermediates can react with each other to form side products like 4-amino-1,2,4-triazole, which consumes your starting material and reduces the yield of the desired product.
-
Solution:
-
Control Hydrazine Addition: Instead of adding all the hydrazine at once, add it slowly or portion-wise to the hot formamide. This keeps the instantaneous concentration of hydrazine low, favoring the desired reaction path.
-
Optimize Temperature: The reaction rate is slow below 160°C. Conversely, temperatures above 180-200°C can cause formamide to decompose into ammonia and formic acid, reducing its availability for the reaction.[4] The optimal range is typically 160-180°C.
-
| Parameter | Symptom of Poor Optimization | Recommended Action | Scientific Rationale |
| Temperature | Reaction is sluggish or stalls. | Increase temperature to 160-180°C. | To overcome the activation energy for cyclization. Below 160°C, the rate is often impractically slow. |
| Significant byproduct formation. | Do not exceed 180-200°C. | To prevent the thermal decomposition of formamide.[4] | |
| Reactant Ratio | Low yield, presence of 4-amino-1,2,4-triazole. | Use formamide in excess and add hydrazine slowly. | To keep the concentration of hydrazine-containing intermediates low, minimizing their self-condensation. |
Issue 2: Formation of Side Products and Impurities
The presence of impurities complicates purification and reduces the overall yield. Understanding their origin is key to prevention.
Question 5: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and prevent it?
-
Identification: First, characterize the impurity using techniques like Mass Spectrometry (MS) to get a molecular weight and NMR spectroscopy to gain structural information. Compare this data with known potential side products from your specific reaction.
-
Prevention (Example: Pellizzari-type reactions): In reactions forming 1,3,5-trisubstituted 1,2,4-triazoles from hydrazides and amides, a common side reaction is the formation of 1,3,4-oxadiazoles.
-
Causality: The formation of an oxadiazole versus a triazole is a competition between intramolecular cyclization pathways. The conditions that favor the nucleophilic attack of the nitrogen atom (from the hydrazine moiety) over the oxygen atom will lead to the desired triazole.
-
Solution: The choice of activating agent and reaction conditions is critical. Using trifluoroacetic anhydride (TFAA) to activate a secondary amide, followed by microwave-induced cyclodehydration, has been shown to be a general and high-yielding method that favors triazole formation.[2]
-
Caption: Competing pathways for triazole vs. oxadiazole formation.
Issue 3: Purification Challenges
1,2,4-Triazoles can be difficult to purify due to their polarity and potential to form salts.
Question 6: My crude product won't crystallize. What should I do?
Failure to crystallize is usually a problem of solvent choice or purity.[5]
-
Causality: For crystallization to occur, the compound must be highly soluble in the chosen solvent at high temperature and poorly soluble at low temperature. If the solvent is too good, the compound will remain in solution even when cooled. If the product is oily due to impurities, this can also inhibit lattice formation.
-
Solutions:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your product.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the pure product.
-
Use an Anti-Solvent: If your product is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes persistently turbid. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.[5]
-
Question 7: How should I approach column chromatography for these polar compounds?
-
Causality: The polar nature of the triazole ring means that standard non-polar solvent systems (like hexanes/ethyl acetate) may result in poor separation and streaking on the column.
-
Solution:
-
Solvent System: A more polar eluent is often required. A common starting point for silica gel chromatography is a mixture of chloroform and methanol or dichloromethane and methanol.[6] A gradient elution, starting with a lower polarity and gradually increasing it, is often effective.
-
TLC First: Always develop a solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
For Salts: If you are purifying a triazolium salt, its ionic nature makes it highly polar. Standard silica gel may not be effective. Consider using reverse-phase chromatography or specialized techniques like hydrophilic interaction liquid chromatography (HILIC).[7]
-
Part 3: Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on your specific substrate.
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a 3,5-Disubstituted 1,2,4-Triazole
This protocol is based on the efficient reaction between a hydrazine and formamide.[1]
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted hydrazine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add formamide (5 mL, excess).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 170°C and hold for 20-30 minutes. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extraction: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by recrystallization or column chromatography.
Protocol 2: Systematic Recrystallization for Purification
This protocol provides a structured approach to purifying a solid crude product.[5][7]
-
Solvent Screening: Place a small amount of your crude product into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Continue to pull a vacuum to partially dry the crystals, then transfer them to a desiccator for complete drying.
References
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
stability and degradation of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid in solution
Introduction
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid. Understanding the stability and degradation profile of an active pharmaceutical ingredient (API) or key intermediate is fundamental to developing robust formulations, establishing appropriate storage conditions, and creating validated analytical methods.[1][2] This document provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for common experimental challenges related to the stability of this molecule in solution.
Section 1: Foundational Knowledge & FAQs
This section addresses the core chemical characteristics of this compound and its likely behavior in solution.
Question 1: What are the primary chemical liabilities of this compound that I should be aware of?
Answer: The molecule possesses two key structural motifs: a 1,2,4-triazole ring and a thioether-linked acetic acid side chain. The primary chemical liability is the sulfur atom in the thioether linkage. Thioethers are susceptible to oxidation, which can occur under relatively mild conditions, leading to the formation of a sulfoxide and, subsequently, a sulfone. This is often the most significant degradation pathway to consider. The 1,2,4-triazole ring itself is generally quite stable, but can be susceptible to photodegradation under certain conditions.[3][4]
Question 2: How stable is the 1,2,4-triazole ring system to common laboratory stressors like pH changes?
Answer: The 1,2,4-triazole ring is a robust heterocyclic system. It is generally stable under a wide range of pH conditions, from acidic to basic, and is not typically susceptible to hydrolysis.[5][6] Its stability makes it a common scaffold in medicinal chemistry.[6][7] However, extreme conditions or the presence of other reactive functionalities could potentially compromise the ring's integrity, though this is less common than side-chain modifications.
Question 3: What are the recommended starting analytical methods for monitoring the stability of this compound?
Answer: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for this type of analysis. The triazole ring and other components of the molecule provide sufficient chromophores for reliable UV detection. For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][8] It allows for the determination of the molecular weight of degradants, providing critical clues to their structure.
Section 2: Troubleshooting Guides for Experimental Issues
This section is formatted to address specific problems you may encounter during your research and development work.
Scenario 1: Progressive Loss of Parent Compound in Aqueous Formulations
Question: My assay results show a time-dependent decrease in the concentration of my active compound when dissolved in an aqueous buffer (pH 7.4), even when stored in the dark. What are the likely causes and how can I investigate this?
Answer: A gradual loss of the parent compound in a buffered aqueous solution, without light exposure, points towards two primary suspects: oxidation or hydrolysis.
Causality Explained:
-
Oxidation: The thioether sulfur is prone to oxidation. Dissolved oxygen in your buffer, or trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidation, may be converting the thioether to its sulfoxide derivative. This is often the most probable cause. Thioacids and their derivatives are known to undergo oxidative reactions.[9][10]
-
Hydrolysis: While the thioether bond is generally more stable to hydrolysis than an ester bond, it can still cleave under certain pH and temperature conditions, although this is less likely at neutral pH. Cleavage would result in 3-ethyl-1H-1,2,4-triazole-5-thiol and glycolic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound loss in solution.
Recommended Actions:
-
Control for Oxidation: Prepare your buffer with water that has been degassed (e.g., by sparging with nitrogen or argon). Add a chelating agent like 0.1 mM EDTA to sequester any catalytic metal ions. Compare the stability in this modified buffer to your original preparation.
-
Investigate Hydrolysis: Perform a preliminary pH stress test. Prepare solutions of your compound in buffers at acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 10) conditions. Monitor the samples over a set period (e.g., 24, 48, 72 hours) at a controlled temperature. Significant degradation at pH 2 or 10 would suggest hydrolysis is a factor.
-
Identify Degradants: Analyze all samples using an LC-MS method. Look for masses corresponding to the sulfoxide (+16 amu) or sulfone (+32 amu) derivatives, or for the mass of the potential hydrolysis product, 3-ethyl-1H-1,2,4-triazole-5-thiol.
Scenario 2: Appearance of New Chromatographic Peaks After Light Exposure
Question: I left my samples on the lab bench under ambient light and now my HPLC chromatogram shows several new, small peaks that weren't there before. Is the compound photosensitive?
Answer: Yes, the appearance of new peaks upon exposure to light is a strong indicator of photodegradation.
Causality Explained: Many heterocyclic compounds, including those with triazole rings, can absorb UV or even visible light.[11] This absorption can excite the molecule to a higher energy state, where it can undergo reactions not seen in the dark. These reactions often involve free radicals or interaction with molecular oxygen to form reactive oxygen species (ROS), leading to a complex mixture of degradation products.[3][4][8]
Recommended Actions:
-
Confirm Photosensitivity: Conduct a controlled photostability study as outlined in ICH guideline Q1B.
-
Prepare two identical solutions of your compound.
-
Wrap one sample completely in aluminum foil (this is your dark control).
-
Place both samples in a photostability chamber with a controlled light source (providing both cool white fluorescent and near-UV light).
-
Sample both the exposed and dark control solutions at various time points and analyze by HPLC.
-
-
Characterize Photodegradants: Use LC-MS/MS to analyze the light-exposed sample. The fragmentation patterns of the new peaks can help elucidate their structures. Photodegradation can lead to complex reactions including ring opening or dimerization, so expect a more diverse profile than with simple hydrolysis or oxidation.
Section 3: Standard Operating Protocol: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the intrinsic stability of a molecule.[1][2][12] This protocol outlines the standard stress conditions.
Objective: To intentionally degrade the compound to an extent of 5-20% to ensure that the primary degradation products are generated and can be chromatographically resolved from the parent peak.
Starting Material: A solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis
-
Protocol: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60 °C. Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours). Before injection, neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Rationale: This tests for lability in acidic conditions, primarily targeting the thioether bond.
Base Hydrolysis
-
Protocol: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at specific time points (e.g., 30 min, 1, 2, 4 hours). Before injection, neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Rationale: Basic conditions can promote hydrolysis and other base-catalyzed reactions. Thioether linkages can be susceptible to cleavage under strong basic conditions.
Oxidative Degradation
-
Protocol: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Withdraw aliquots at specific time points (e.g., 30 min, 1, 2, 4 hours).
-
Rationale: This is the most critical test for this molecule. It directly targets the thioether sulfur.[1] Expect to see rapid formation of the sulfoxide and, with more time or stronger conditions, the sulfone.
Thermal Degradation
-
Protocol: Store the stock solution in a sealed vial in an oven at 70 °C. Also, store the solid compound under the same conditions. Analyze at set time points.
-
Rationale: Assesses the intrinsic thermal stability of the compound in both solution and solid states.
Photolytic Degradation
-
Protocol: Expose the stock solution to light in a photostability chamber (ICH Q1B conditions, >1.2 million lux hours and >200 watt hours/m²). A parallel sample should be wrapped in foil as a dark control.
-
Rationale: Evaluates the potential for degradation upon exposure to light, as discussed in Scenario 2.
Section 4: Data Interpretation & Visualization
Summary of Expected Degradation Products
The following table summarizes the likely outcomes from a forced degradation study.
| Stress Condition | Reagent/Condition | Primary Degradation Pathway | Expected Product(s) |
| Oxidation | 3% H₂O₂ | Oxidation of Sulfur | [(3-ethyl-1H-1,2,4-triazol-5-yl)sulfinyl ]acetic acid (+16 Da)[(3-ethyl-1H-1,2,4-triazol-5-yl)sulfonyl ]acetic acid (+32 Da) |
| Acid Hydrolysis | 1 M HCl, 60 °C | Thioether Cleavage | 3-ethyl-1H-1,2,4-triazole-5-thiol |
| Base Hydrolysis | 1 M NaOH, RT | Thioether Cleavage | 3-ethyl-1H-1,2,4-triazole-5-thiol |
| Photolysis | Light (>1.2M lux·hr) | Photo-oxidation / Rearrangement | Complex mixture, potential for ring-opened products or dimers |
Potential Degradation Pathways Diagram
Caption: Primary degradation pathways for the target molecule.
Section 5: References
-
Lhomme, L., et al. (2007). Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. ResearchGate. Available at: --INVALID-LINK--
-
Santoro, M. I. R. M., et al. (2002). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. Available at: --INVALID-LINK--
-
Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: --INVALID-LINK--
-
Polívka, Z., et al. (1983). 4(H)-1,2,4-triazole derivatives with expected biological activity. PubMed. Available at: --INVALID-LINK--
-
Burgess, E. M., et al. (1968). Photochemical decomposition of 1H-1,2,3-triazole derivatives. ACS Publications. Available at: --INVALID-LINK--
-
Wang, D., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. ResearchGate. Available at: --INVALID-LINK--
-
Donnelly, K. F., et al. (2023). Harnessing radical mediated reactions of thioacids for organic synthesis. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Yin, B., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: --INVALID-LINK--
-
Kumar, V., et al. (2021). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. National Institutes of Health. Available at: --INVALID-LINK--
-
Yin, B., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: --INVALID-LINK--
-
Yin, B., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. National Institutes of Health. Available at: --INVALID-LINK--
-
Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids. PubMed. Available at: --INVALID-LINK--
-
Nguyen, T. H. P., et al. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. National Institutes of Health. Available at: --INVALID-LINK--
-
Shinde, et al. (2013). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research. Available at: --INVALID-LINK--
-
Wikipedia. Thioacetic acid. Available at: --INVALID-LINK--
-
Al-Masoudi, W. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. Available at: --INVALID-LINK--
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: --INVALID-LINK--
-
Adley, T. J., et al. (1971). The oxidation of thiocarbonates with lead tetra-acetate and with peracids. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Liu, D. Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: --INVALID-LINK--
References
- 1. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 10. Oxidative acylation using thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Compounds for Biological Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert-driven, practical solutions for one of the most common yet challenging hurdles in preclinical research: the poor aqueous solubility of 1,2,4-triazole compounds. This guide will walk you through the causality of solubility issues and provide validated strategies to ensure the reliability and accuracy of your biological assay data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when a promising 1,2,4-triazole compound fails to properly dissolve in an aqueous assay environment.
Q1: My 1,2,4-triazole compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is my first troubleshooting step?
A1: This phenomenon, often called "crashing out," is a classic sign that the compound's solubility limit in the final aqueous/DMSO mixture has been exceeded.[1] The first and most critical step is to determine the maximum tolerable concentration of your primary solvent, typically dimethyl sulfoxide (DMSO), in your specific assay. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, while some robust lines may tolerate up to 1%.[2][3] However, sensitive primary cells may require concentrations below 0.1%.[2] Always perform a vehicle control experiment to determine the no-effect concentration of DMSO on your biological system.[4][5] Reducing the final compound concentration is the simplest next step if precipitation persists.
Q2: I've confirmed my final DMSO concentration is non-toxic, but my compound still precipitates. What are my options?
A2: If lowering the compound concentration isn't feasible, the next step is to explore more advanced formulation strategies. These can be broadly categorized into:
-
Co-solvents: Introducing a secondary, water-miscible organic solvent can create a more favorable environment for your compound.[6]
-
pH Modification: If your 1,2,4-triazole has an ionizable group (many are weakly basic), adjusting the pH of your buffer can dramatically increase solubility.[7][8]
-
Excipients: Using solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound, enhancing its aqueous dispersibility.[9][10]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my in vitro assay?
A3: For most high-throughput and in vitro biological assays, kinetic solubility is the more relevant measure.[11][12][13]
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[14] This mimics the process of preparing compound dilutions for an assay plate and reflects a supersaturated, metastable state.[15][16]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of solid compound to a buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[15][17]
While thermodynamic solubility is crucial for later-stage drug development, kinetic solubility provides a more practical understanding of how your compound will behave under the typical, non-equilibrium conditions of a biological assay.[16]
Q4: Can poor solubility lead to inaccurate assay results beyond just precipitation?
A4: Absolutely. Poor solubility is a notorious source of assay artifacts. Undissolved compound particles can lead to:
-
Underestimation of Potency: Only the dissolved compound is available to interact with the biological target. If a significant portion has precipitated, the apparent IC50 or EC50 will be artificially high.[17]
-
Irreproducible Data: The degree of precipitation can vary between wells and experiments due to minor differences in mixing, temperature, and pipetting, leading to high data variability.[17][18]
-
False Positives: In some assay formats, compound aggregates can interfere with detection systems or non-specifically inhibit enzymes, creating a signal that is not related to the intended target.[19]
Part 2: Systematic Troubleshooting Guide
When faced with a solubility challenge, a systematic approach is key. The following guide provides a logical workflow to diagnose and solve solubility issues with 1,2,4-triazole compounds.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting 1,2,4-triazole solubility.
Step-by-Step Troubleshooting
-
Validate DMSO Tolerance: Before attempting other strategies, confirm the highest concentration of DMSO your assay can tolerate without affecting the biological outcome. The widely accepted upper limit is often cited as 1%, but it is highly cell-line dependent.[4] Many researchers recommend a safer limit of 0.1% to 0.5% for routine cell-based assays.[2][5]
-
Action: Run a dose-response curve of DMSO alone in your assay (e.g., from 0.05% to 2.0%) to establish a clear cytotoxic or inhibitory threshold.
-
-
Assess Compound pKa for pH Modification: Many heterocyclic compounds, including 1,2,4-triazoles, are weakly basic.[20] Their solubility can be dramatically increased in acidic conditions where the molecule becomes protonated (ionized).
-
Causality: The ionized form of a compound is generally much more water-soluble than its neutral form. For a weak base, solubility increases as the pH of the solution drops below its pKa.[8][21]
-
Action: If the pKa is known or predicted to be in a usable range (e.g., 4-8), test the compound's solubility in buffers of varying pH (e.g., pH 5.0, 6.0, and 7.4). Ensure the chosen pH is compatible with your assay's biological components.
-
-
Implement a Co-Solvent System: If pH modification is not viable, a co-solvent can reduce the polarity of the bulk aqueous solution, preventing the compound from precipitating.[6]
-
Causality: Co-solvents like polyethylene glycol (PEG) 400 or propylene glycol are miscible with water and can act as a bridge between the hydrophobic compound and the aqueous environment.[6][22]
-
Action: Prepare a 2-5% solution of a co-solvent (e.g., PEG 400) in your assay buffer. Add the DMSO stock solution to this co-solvent/buffer mixture. As with DMSO, run a vehicle control to ensure the co-solvent itself does not interfere with the assay.
-
-
Utilize Complexation Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][23] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[10][24]
-
Causality: The drug molecule (the "guest") fits into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble complex that improves stability and apparent solubility.[9][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[22]
-
Action: Dissolve HP-β-CD in the assay buffer first, then add the DMSO stock of your compound to this solution. The cyclodextrin will be in molar excess.
-
Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| DMSO | Primary organic solvent. | High solubilizing power for many compounds; well-established.[25] | Can be toxic at >0.5-1%; can cause compounds to "crash out".[1][2][4] | Initial stock solution preparation. |
| pH Modification | Increases ionization of the compound, enhancing aqueous solubility.[8] | Highly effective for ionizable compounds; uses simple buffers. | Only works for compounds with a suitable pKa; buffer pH must be compatible with the assay.[26] | Weakly basic or acidic 1,2,4-triazoles. |
| Co-solvents | Reduces the overall polarity of the aqueous medium.[6] | Simple to implement; can be effective for a range of neutral compounds. | Potential for co-solvent to interfere with the assay; requires vehicle controls.[27] | Neutral, highly lipophilic compounds. |
| Cyclodextrins | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug.[23][24] | High solubilizing capacity; can reduce drug toxicity.[9] | Can be expensive; may alter drug availability to the target if binding is too strong. | Potent compounds needed at higher concentrations. |
Part 3: Key Experimental Protocols
Here we provide standardized, step-by-step methodologies for assessing and improving the solubility of your 1,2,4-triazole compounds.
Protocol 1: Kinetic Solubility Screening Assay
This high-throughput method helps you quickly determine the kinetic solubility limit of your compound under assay-relevant conditions.[11]
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well plate
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare Plate: Add 198 µL of PBS pH 7.4 to wells A1 through H1. Add 100 µL of PBS to all other wells in the plate.
-
Initial Dilution: Add 2 µL of your 10 mM DMSO stock solution to well A1. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Transfer 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly. Continue this 1:2 serial dilution across the plate to column 11. Do not add any compound to column 12 (this will be your buffer blank).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows time for any precipitation to occur and equilibrate.[11]
-
Measurement: Measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The kinetic solubility limit is the highest concentration at which the signal is not significantly different from the buffer blank in column 12.
Protocol 2: Preparation of a Compound Solution with HP-β-Cyclodextrin
This protocol describes how to use a complexation agent to prepare a compound solution for a biological assay.
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., cell culture medium or PBS)
Methodology:
-
Determine Required Concentrations: Decide on the final desired concentration of your test compound and the molar ratio of HP-β-CD to use. A 10:1 to 100:1 molar excess of cyclodextrin to the compound is a typical starting point.
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in the assay buffer. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Add Compound Stock: While vortexing the HP-β-CD solution, slowly add the required volume of the 10 mM DMSO stock solution drop-by-drop.
-
Equilibrate: Allow the final solution to mix at room temperature for 30-60 minutes to ensure the formation of the inclusion complex.
-
Final Check: Visually inspect the solution for any signs of precipitation against a dark background.
-
Assay Application: Use this final solution to treat your cells or perform your biochemical assay. Remember to include a vehicle control containing the same final concentrations of DMSO and HP-β-CD.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. enamine.net [enamine.net]
- 12. inventivapharma.com [inventivapharma.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. humapub.com [humapub.com]
- 24. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Triazole Derivative Fragmentation in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of this vital class of heterocyclic compounds. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven experience.
Section 1: Understanding the Fundamentals of Triazole Fragmentation
Before troubleshooting, it's crucial to understand the expected fragmentation patterns. The stability of the triazole ring, coupled with the nature and position of its substituents, dictates the fragmentation pathways.
Q1: What are the primary fragmentation pathways for 1,2,3- and 1,2,4-triazole cores?
Answer: The fragmentation of the triazole ring is highly dependent on the ionization method and the molecule's substitution pattern. However, some general principles apply.
-
1,2,3-Triazoles: Under positive-ion electrospray ionization (ESI-MS/MS), a hallmark fragmentation is the neutral loss of N₂, a process sometimes referred to as a "retro-click reaction".[1][2] This is particularly characteristic and can be a key diagnostic marker. The resulting fragment can then undergo further decomposition depending on the substituents.
-
1,2,4-Triazoles: These isomers tend to exhibit more complex ring-cleavage patterns. Under Electron Ionization (EI), a common pathway for the unsubstituted ring is the loss of hydrogen cyanide (HCN).[3] For substituted 1,2,4-triazoles analyzed by ESI, fragmentation is often directed by the substituents themselves, leading to cleavages of side chains or more intricate ring fissions.[3][4]
The stability of the triazole ring is notable; compared to rings like imidazole, the triazole core shows significant resistance to cleavage induced by low-energy electron attachment.[5][6]
Diagram: Generalized Fragmentation Pathways
Below are simplified diagrams illustrating the core fragmentation differences between 1,2,3- and 1,2,4-triazole isomers under typical positive-ion MS/MS conditions.
Caption: Key fragmentation differences between triazole isomers.
Section 2: Troubleshooting Common Spectrometry Issues
This section addresses specific, practical problems you may encounter during your experiments.
Q2: I am not observing the expected molecular ion ([M+H]⁺) or it is very weak. What is the cause?
Answer: A weak or absent molecular ion is a frequent issue, often pointing to excessive fragmentation or poor ionization.[7][8]
Causality & Explanation: Triazoles, while relatively stable, can be susceptible to premature fragmentation if too much energy is applied in the ion source. This phenomenon, known as in-source fragmentation , occurs before the precursor ions even reach the mass analyzer for MS/MS analysis.[9][10] Alternatively, the issue could be poor ionization efficiency, where the analyte molecule fails to acquire a charge effectively.
Troubleshooting Steps:
-
Reduce In-Source Energy: The primary cause is often excessive energy.
-
Decrease Fragmentor/Capillary Exit Voltage: Lowering these voltages (e.g., in 20-30 V increments) reduces the acceleration of ions in the source, minimizing collisions that cause fragmentation.[11]
-
Lower Ion Source Temperature: High temperatures can cause thermal degradation of sensitive triazole derivatives.[7] Experiment with reducing the source temperature by 25-50 °C.
-
-
Optimize Ionization & Mobile Phase:
-
Check Mobile Phase pH: Ensure the mobile phase pH promotes protonation. Adding a small amount of formic acid (0.1%) is standard for positive mode ESI and helps create stable [M+H]⁺ ions.[3]
-
Verify Analyte Concentration: Samples that are too concentrated can lead to ion suppression, while overly dilute samples may not produce a detectable signal.[8]
-
-
Perform an Infusion Analysis: To isolate the problem from chromatography, infuse the sample directly into the mass spectrometer. This allows you to optimize source parameters for your specific compound without the complexity of elution.
Q3: My MS/MS spectrum is dominated by a single, small fragment, and I'm losing all structural information. How can I get more informative fragments?
Answer: This indicates that the collision energy is too high, causing the precursor ion to shatter into its most stable, smallest components. The goal of MS/MS is controlled, informative fragmentation, not complete annihilation.
Causality & Explanation: Collision-Induced Dissociation (CID) is an energy-dependent process.[12] At low collision energies, only the weakest bonds break. As energy increases, stronger bonds begin to cleave, revealing more of the molecular structure. However, if the energy is excessive, the molecule fragments so extensively that only the most stable, low-mass product ions survive, resulting in a loss of specificity.
Troubleshooting Protocol: Collision Energy Optimization
This protocol will help you generate a more informative spectrum by creating a collision energy ramp.
| Step | Action | Rationale & Details |
| 1 | Analyte Infusion | Directly infuse a solution of your purified triazole derivative at a known concentration (e.g., 1 µg/mL) into the MS. This provides a stable ion current for optimization. |
| 2 | Isolate Precursor | In your MS/MS method, set the first quadrupole (Q1) to isolate the m/z of your [M+H]⁺ ion. |
| 3 | Set Low CE | Begin with a very low collision energy (CE) setting, typically 5-10 eV. At this energy, you may see little to no fragmentation, with the precursor ion being the most abundant peak in the product scan. |
| 4 | Ramp Up CE | Acquire a series of product ion scans, increasing the CE in small increments (e.g., 3-5 eV) for each scan, up to a maximum of 60-80 eV.[12] |
| 5 | Analyze Data | Plot the relative abundance of the precursor ion and key fragment ions as a function of collision energy. You will observe the precursor deplete as fragments appear and then potentially fragment further themselves at higher energies. |
| 6 | Select Optimal CE | Choose the collision energy that provides the best balance of multiple, structurally significant fragment ions. This is often the point just after the "knee" of the precursor depletion curve. |
Diagram: Troubleshooting Workflow for Poor Fragmentation
Caption: Decision workflow for optimizing collision energy.
Q4: How can I use MS/MS to distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers?
Answer: Distinguishing these isomers can be challenging but is often possible by observing differences in fragmentation efficiency and pathways, particularly the retro-click reaction.
Causality & Explanation: Theoretical calculations and experimental observations suggest that the force-induced retro-click reaction (loss of N₂) is more feasible for 1,5-disubstituted triazoles than for their 1,4-disubstituted counterparts.[13][14][15] This is attributed to a more favorable alignment of the scissile bond with the force applied during collision-induced dissociation. Therefore, you can often differentiate them by the relative abundance of the [M+H-28]⁺ ion.
Experimental Approach:
-
Standardize Conditions: Analyze authentic standards of both isomers under identical LC-MS/MS conditions. It is critical that the collision energy and other source parameters are kept constant for a valid comparison.
-
Compare Spectra: Acquire MS/MS spectra for both isomers at an optimized collision energy.
-
Analyze Key Ion Ratios: For the 1,5-isomer, you would expect to see a significantly more abundant [M+H-28]⁺ ion compared to the 1,4-isomer. The 1,4-isomer may instead show a greater propensity for fragmentation of its substituent side chains.
-
Consider Advanced Methods: If CID is insufficient, techniques like Infrared Ion Spectroscopy (IRMPD) can provide definitive structural information by probing the vibrational modes of the gas-phase ions.[2]
Section 3: Advanced FAQs
Q5: My triazole contains a labile functional group (e.g., a glucuronide) that cleaves in the source. How can I analyze the intact molecule?
Answer: This is a classic case of in-source fragmentation where a labile metabolite cleaves prematurely. The key is to use "softer" ionization conditions.
Solution: This problem is common in metabolite identification, for example, with posaconazole glucuronides.[9]
-
Significantly Reduce Source Energy: Drastically lower the fragmentor/capillary exit voltage to the minimum values that still provide a stable signal.
-
Use a Cold Source: Reduce the ion source temperature as much as possible to minimize thermal decomposition.
-
Optimize Mobile Phase: Ensure the mobile phase is optimal for stability. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can help stabilize the intact molecule.
Q6: I'm seeing unexpected adducts like [M+Na]⁺ and [M+K]⁺ which complicate my spectra. How can I minimize them?
Answer: Sodium and potassium adducts are common artifacts originating from glassware, solvents, or buffers. They are particularly problematic as they often do not fragment as readily or predictably as the protonated molecule.
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.
-
Acidify the Mobile Phase: The presence of a proton source (like 0.1% formic acid) promotes the formation of [M+H]⁺ and suppresses adduct formation by outcompeting the alkali metal ions.
-
Avoid Glassware: Where possible, use polypropylene tubes and vials, as glass can be a significant source of sodium ions.
-
Clean the System: If adducts are persistent, it may indicate contamination in the solvent lines, ion source, or sample cone. Follow the manufacturer's protocol for cleaning these components.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Force-induced retro-click reaction of triazoles competes with adjacent single-bond rupture - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Force-induced retro-click reaction of triazoles competes with adjacent single-bond rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1,2,4-Triazole Drug Candidates
This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and early-phase development of 1,2,4-triazole-based drug candidates. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs.[1][2][3][4][5][6] However, these compounds frequently exhibit poor aqueous solubility, which poses a significant hurdle to achieving adequate oral bioavailability and, consequently, therapeutic efficacy.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of these promising therapeutic agents. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Experimental Challenges & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Formulation and Solubility Enhancement
Question 1: My 1,2,4-triazole candidate shows extremely low aqueous solubility (<10 µg/mL). Where do I start with formulation development?
Answer:
Low aqueous solubility is a common characteristic of the triazole class of compounds.[7] A multi-pronged approach, starting with simple and scalable methods, is recommended. The initial goal is to identify a formulation strategy that significantly improves the dissolution rate and/or solubility of the compound.
A logical starting point is to explore amorphous solid dispersions (ASDs). ASDs work by converting the crystalline, and thus more stable and less soluble, form of the drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix. This prevents recrystallization and enhances the dissolution rate.
Experimental Workflow: Screening for an Optimal Amorphous Solid Dispersion
dot digraph "ASD_Screening_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for amorphous solid dispersion (ASD) screening.
Detailed Protocol: Spray-Dried Amorphous Solid Dispersion
-
Polymer and Solvent Selection: Choose polymers known for their ability to form stable amorphous dispersions, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. Select a volatile solvent system in which both the drug and the polymer are freely soluble.
-
Solution Preparation: Dissolve the 1,2,4-triazole candidate and the selected polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Verify the absence of Bragg peaks, which are characteristic of crystalline material.
-
In Vitro Dissolution: Perform dissolution testing in a relevant biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) and compare the dissolution profile to that of the pure crystalline drug. A significant increase in the rate and extent of dissolution indicates a successful formulation.
-
Question 2: My amorphous solid dispersion is unstable and recrystallizes over time. How can I improve its stability?
Answer:
Recrystallization of an amorphous solid dispersion is a critical issue that negates the benefits of the formulation. This phenomenon is driven by the thermodynamic tendency of the high-energy amorphous state to return to the more stable crystalline form. The stability of an ASD is influenced by factors such as the glass transition temperature (Tg) of the mixture, the drug-polymer miscibility, and environmental conditions like temperature and humidity.
Troubleshooting Steps:
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can improve stability by better isolating the drug molecules from each other, thus hindering nucleation and crystal growth.
-
Select a Polymer with a Higher Tg: The glass transition temperature (Tg) of the polymer is crucial. A polymer with a high Tg will result in an ASD with a higher Tg, reducing molecular mobility and the likelihood of recrystallization at ambient storage conditions.
-
Ensure Drug-Polymer Miscibility: Strong interactions (e.g., hydrogen bonds) between the drug and the polymer are essential for a stable, single-phase amorphous system. The 1,2,4-triazole moiety itself can participate in hydrogen bonding, which can be leveraged in polymer selection.[8] Consider polymers with functional groups that can interact with your specific triazole candidate.
-
Control Storage Conditions: Store the ASD in a desiccator or under controlled low-humidity conditions, as moisture can act as a plasticizer, lowering the Tg and promoting recrystallization.
Question 3: I am considering nanotechnology to improve bioavailability. What are the most promising approaches for 1,2,4-triazole compounds?
Answer:
Nanotechnology offers powerful strategies for enhancing the bioavailability of poorly soluble drugs by increasing the surface area for dissolution and potentially altering the drug's absorption pathway.[9][10][11] For 1,2,4-triazole candidates, nanoformulations have shown considerable promise.[12][13][14]
Promising Nanotechnology Platforms:
| Nanotechnology Platform | Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Polymeric Nanoparticles | Increased surface area, sustained release, potential for targeted delivery.[10] | High drug loading capacity, tunable release kinetics, well-established preparation methods. | Potential for solvent toxicity during preparation, complex manufacturing process. |
| Lipid-Based Nanocarriers (e.g., SLNs, NLCs) | Increased surface area, improved dissolution, potential for lymphatic uptake, bypassing first-pass metabolism. | High biocompatibility, can be formulated for oral administration. | Lower drug loading for some compounds, potential for drug expulsion during storage. |
| Nano-suspensions | Increased surface area leading to rapid dissolution. | Simple formulation, high drug loading, suitable for oral and injectable routes. | Physical instability (particle growth, aggregation), requires high-energy milling or precipitation techniques. |
Experimental Workflow: Preparation of Polymeric Nanoparticles via Nanoprecipitation
dot digraph "Nanoprecipitation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Nanoprecipitation method for polymeric nanoparticle formulation.
Category 2: Analytical and Bioanalytical Challenges
Question 4: I am struggling with developing a reliable HPLC method to quantify my 1,2,4-triazole candidate in plasma for pharmacokinetic studies. What are the key parameters to optimize?
Answer:
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the standard for quantifying triazoles in biological matrices.[15][16][17][18][19]
Key HPLC Method Development Parameters:
-
Column Selection: A C18 reversed-phase column is typically the first choice for separating triazole compounds.[18]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water) is common. The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable triazoles.
-
Detection:
-
UV/DAD: If your compound has a suitable chromophore, UV detection is straightforward. Run a wavelength scan to determine the lambda max (λmax) for optimal sensitivity. For many triazoles, this is in the range of 255-266 nm.[16]
-
MS/MS: For higher sensitivity and selectivity, especially with complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
-
Sample Preparation: The goal is to efficiently extract the analyte from plasma proteins and other interfering substances.[15] Common techniques include:
-
Protein Precipitation (PPT): Simple and fast. Acetonitrile is a common precipitating agent.[16]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration, but requires method development to select the appropriate sorbent.
-
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing/Fronting): Adjust the mobile phase pH. Ensure the sample is dissolved in a solvent weaker than the mobile phase.
-
Interfering Peaks: Improve the sample preparation method (e.g., switch from PPT to SPE). Adjust the mobile phase gradient to better resolve the analyte from matrix components.
-
Low Sensitivity: Switch to MS detection if using UV. Optimize the sample preparation to include a concentration step.
Category 3: In Vitro - In Vivo Correlation
Question 5: My formulation showed excellent in vitro dissolution, but the in vivo bioavailability in my animal model was still poor. What could be the reason?
Answer:
A discrepancy between in vitro dissolution and in vivo performance, often termed poor in vitro-in vivo correlation (IVIVC), is a frequent challenge in drug development. While enhanced dissolution is a prerequisite for oral absorption of poorly soluble drugs, it does not guarantee high bioavailability. Several physiological barriers can limit drug absorption.[11]
Potential Causes for Poor IVIVC:
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall (by enzymes like CYP3A4) or the liver before reaching systemic circulation. Many triazoles are known inhibitors and substrates of cytochrome P450 enzymes.[20][21]
-
Efflux by Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, limiting its net absorption.
-
Degradation in the GI Tract: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
-
Food Effects: The bioavailability of some triazoles, like posaconazole, is dramatically influenced by the presence of food, particularly high-fat meals.[22][23][24] This is because food can increase drug solubilization, stimulate bile secretion, and prolong gastric residence time. If your in vivo study was conducted in fasted animals, this could explain the poor result.
Investigative Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound.
-
Caco-2 Permeability Assays: This in vitro model can assess both passive permeability and the potential for P-gp mediated efflux.
-
Fed vs. Fasted In Vivo Studies: Conduct a pilot pharmacokinetic study in both fed and fasted animals to determine if there is a significant food effect. For some triazoles, co-administration with a high-fat meal can increase exposure by up to 400%.[22]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of bioavailability enhancement techniques for 1,2,4-triazole drugs?
A1: The main strategies focus on overcoming the poor aqueous solubility of many 1,2,4-triazole compounds. These can be broadly categorized into:
-
Formulation-based approaches: This includes creating amorphous solid dispersions with polymers, using lipid-based formulations, and developing nano-suspensions or polymeric nanoparticles.[7][9][10]
-
Chemical modification approaches: This involves creating prodrugs, which are more soluble precursors that are converted to the active drug in the body.
-
Co-administration with other agents: For example, the bioavailability of posaconazole is significantly enhanced when taken with food, especially high-fat meals.[20][22][23]
Q2: Why is the food effect so pronounced for some triazoles like posaconazole?
A2: Posaconazole is a highly lipophilic (fat-loving) and weakly basic compound. A high-fat meal enhances its absorption through several mechanisms:
-
Increased Solubilization: The fats in the meal help to dissolve the lipophilic drug in the gut.
-
Stimulation of Bile Secretion: Bile salts act as natural surfactants, forming micelles that further enhance the solubilization of the drug.
-
Delayed Gastric Emptying: The presence of food slows the transit of the drug from the stomach to the small intestine, allowing more time for it to dissolve.[21][22]
Q3: What are the key ADME (Absorption, Distribution, Metabolism, Excretion) properties to consider for 1,2,4-triazole candidates?
A3: Beyond solubility, several ADME properties are critical:
-
Permeability: The ability of the drug to pass through the intestinal wall.
-
Metabolic Stability: 1,2,4-triazoles are known to interact with cytochrome P450 (CYP) enzymes, particularly CYP3A4.[20][21] Assessing whether your compound is a substrate, inhibitor, or inducer of these enzymes is crucial for predicting drug-drug interactions and first-pass metabolism.
-
Transporter Interactions: Determine if the compound is a substrate for efflux transporters like P-gp, which can limit absorption.[21]
Q4: Are there any specific safety considerations with formulation excipients used for triazoles?
A4: Yes, all excipients used must be pharmaceutically acceptable and used within established safety limits. When developing novel formulations like nanoparticles, the biocompatibility and biodegradability of the materials used (e.g., polymers) are of paramount importance. The potential for excipients to interact with the drug or affect its stability must also be thoroughly investigated.
Q5: What is a good starting point for a bioanalytical method to measure a new 1,2,4-triazole in plasma?
A5: A good starting point would be a protein precipitation with acetonitrile followed by analysis using reversed-phase HPLC (with a C18 column) coupled to a UV detector set to the λmax of your compound (often around 260 nm).[16] If sensitivity is an issue or if you observe significant interferences, transitioning to an LC-MS/MS method is the recommended next step.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014118753A1 - Triazole formulations - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti- Toxoplasma In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 17. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic assay for the determination of novel triazole antifungal agents in tissue. Application to tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Update on Posaconazole Pharmacokinetics: Comparison of Old and New Formulations | springermedicine.com [springermedicine.com]
- 24. Posaconazole: a next-generation triazole antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antifungal Efficacy of Novel 1,2,4-Triazole Derivatives
Introduction: The Imperative for Novel Antifungal Agents
The escalating incidence of invasive fungal infections, coupled with the alarming rise of drug-resistant pathogens, presents a formidable challenge to global public health.[1] For decades, 1,2,4-triazole-based drugs like fluconazole and itraconazole have been mainstays in antifungal chemotherapy.[1][2] However, their extensive use has inevitably led to the emergence of resistant strains, diminishing their clinical efficacy and creating an urgent need for a new generation of antifungal agents.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the antifungal potential of novel 1,2,4-triazole derivatives, from initial computational assessment to definitive in vivo efficacy.
The Scientific Rationale: Targeting the Fungal Achilles' Heel
The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial enzyme in the fungal cell membrane's biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is vital for the conversion of lanosterol to ergosterol, the principal sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[6][7] By binding to the heme iron atom within the active site of CYP51, the triazole moiety effectively halts ergosterol production.[6] This disruption leads to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, fungal cell death.[4][6]
The strategic design of novel 1,2,4-triazole derivatives often focuses on modifying the side chains attached to the core triazole scaffold. These modifications aim to enhance binding affinity to the CYP51 enzyme, overcome existing resistance mechanisms, and improve the compound's pharmacokinetic profile.[4][8]
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by 1,2,4-Triazoles.
A Validated Workflow for Efficacy Assessment
To ensure scientific rigor and produce reliable, reproducible data, a multi-tiered validation approach is essential. This workflow progresses from computational predictions to definitive in vivo studies, with each stage providing critical data to justify advancement to the next.
Caption: A Stepwise Workflow for Validating Novel Antifungal Candidates.
Experimental Protocols: The Foundation of Trustworthy Data
The credibility of any comparison guide rests upon the quality of its underlying experimental data. The following protocols are based on established, standardized methodologies to ensure self-validating and reproducible results.
Protocol 1: In Silico Analysis - Molecular Docking
Objective: To predict the binding affinity and interaction patterns of novel 1,2,4-triazole derivatives with the target enzyme, lanosterol 14α-demethylase (CYP51).
Methodology:
-
Protein Preparation: Obtain the crystal structure of the target fungal CYP51 (e.g., from Candida albicans) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate 3D structures of the novel triazole derivatives and a reference compound (e.g., fluconazole). Minimize their energy using a suitable force field.
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligands within the active site of CYP51.
-
Analysis: Analyze the docking scores (e.g., binding energy in kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify promising candidates.[9]
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the novel compounds against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology (Following CLSI Guidelines):
-
Fungal Strain Preparation: Use standardized fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305). Culture the fungi on appropriate agar plates and prepare an inoculum suspension standardized to a specific cell density.
-
Compound Dilution: Prepare a serial two-fold dilution of the novel triazole derivatives and control drugs (fluconazole, itraconazole) in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the growth control.
Protocol 3: In Vivo Efficacy Assessment - Murine Model of Disseminated Candidiasis
Objective: To evaluate the therapeutic efficacy of promising compounds in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a systemic infection.
-
Infection: Inject the mice intravenously with a lethal dose of a pathogenic Candida albicans strain.
-
Treatment: Administer the novel triazole derivatives and control drugs (e.g., fluconazole) orally or intraperitoneally at various dosages, starting 24 hours post-infection and continuing for a defined period (e.g., 7 days).
-
Efficacy Endpoints:
-
Survival Analysis: Monitor and record the survival rate of the mice in each treatment group over time (e.g., 21 days).
-
Fungal Burden: At the end of the treatment period, humanely euthanize a subset of mice. Harvest target organs (e.g., kidneys), homogenize the tissue, and plate serial dilutions to determine the colony-forming units (CFU) per gram of tissue.[10]
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Comparative Data Analysis: Novel Triazoles vs. Standard of Care
The following tables present representative data that would be generated from the described protocols, comparing novel 1,2,4-triazole derivatives (NTD-1, NTD-2) against the standard antifungal, fluconazole.
Table 1: In Silico Molecular Docking Scores against C. albicans CYP51
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| NTD-1 | -9.8 | HEM 601, TYR 132, PHE 228 |
| NTD-2 | -8.5 | HEM 601, CYS 470 |
| Fluconazole | -7.2 | HEM 601, TYR 132 |
Lower docking scores indicate a higher predicted binding affinity.
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans | C. glabrata (Flu-R) | A. fumigatus |
| NTD-1 | 0.125 | 2 | 8 |
| NTD-2 | 0.5 | 8 | 16 |
| Fluconazole | 1 | >64 | >64 |
| Itraconazole | 0.25 | 1 | 1 |
(Flu-R) indicates a fluconazole-resistant strain.
Table 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
| Treatment Group (Dose) | 14-Day Survival Rate | Mean Fungal Burden in Kidneys (log CFU/g) |
| NTD-1 (1 mg/kg) | 80% | 3.2 |
| Fluconazole (10 mg/kg) | 60% | 4.5 |
| Vehicle Control | 0% | 7.8 |
Interpretation and Trustworthiness
The presented data demonstrates a clear path from computational prediction to in vivo validation.
-
Expertise & Experience: The selection of a multi-tiered approach is critical. In silico methods efficiently screen large numbers of compounds, but only in vitro and in vivo testing can confirm biological activity.[11] The choice of a fluconazole-resistant strain in the in vitro panel is a deliberate step to identify compounds that can overcome known resistance mechanisms.[8]
-
Trustworthiness: The validity of this guide is anchored in the use of standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), which are universally accepted for antifungal susceptibility testing. The inclusion of both positive (fluconazole, itraconazole) and negative (vehicle) controls in all assays is fundamental to a self-validating system, ensuring that the observed effects are directly attributable to the novel compounds. The strong correlation between the high binding affinity of NTD-1 in the docking study, its potent in vitro MIC values (especially against the resistant strain), and its superior performance in the animal model reinforces the reliability of the workflow.[10][12]
Conclusion and Future Directions
The validation of novel 1,2,4-triazole derivatives requires a systematic and rigorous scientific approach. The data from this comprehensive evaluation strongly suggests that derivatives like NTD-1 hold significant promise as next-generation antifungal agents. They exhibit potent activity, a broad spectrum, and efficacy against resistant pathogens, addressing a critical unmet medical need.[4][13] Further development should focus on preclinical toxicology and pharmacokinetic studies to advance these promising candidates toward clinical investigation.
References
- 1. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. isres.org [isres.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 10. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid and Established Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the novel compound [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid with established triazole-based antifungal drugs such as fluconazole, itraconazole, voriconazole, and posaconazole. By examining their mechanisms of action, structure-activity relationships, and providing detailed protocols for comparative experimental evaluation, this document serves as a critical resource for researchers aiming to innovate in the field of antifungal therapeutics.
The Triazole Antifungals: A Mechanistic Overview
Triazole antifungal agents exert their therapeutic effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[1] By inhibiting CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function.[1] This disruption of the cell membrane leads to the cessation of fungal growth and, in some instances, cell death.[1]
The following diagram illustrates the pivotal role of CYP51 in the ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.
References
comparative study of the antibacterial spectrum of different triazole derivatives
Introduction: Triazoles Beyond Antifungal Activity
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. For decades, specific triazole derivatives, such as fluconazole, itraconazole, and voriconazole, have been mainstays in the clinical management of fungal infections. Their mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. While their antifungal properties are well-documented, a growing body of research has unveiled the potential of the triazole scaffold as a source of novel antibacterial agents.[1][2]
This guide provides a comparative analysis of the antibacterial spectrum of various triazole derivatives. It moves beyond the well-established antifungal triazoles, which exhibit limited to no clinically relevant antibacterial activity, to explore the promising antibacterial profiles of synthetically developed triazole-based compounds. We will delve into the experimental data, structure-activity relationships, and potential mechanisms of action that underpin the antibacterial efficacy of these emerging molecules. This resource is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
The Limited Antibacterial Profile of Antifungal Triazoles
Clinical antifungal triazoles were designed for selective activity against fungal pathogens. Consequently, their antibacterial spectrum is generally narrow and not clinically significant. For instance, studies on fluconazole have shown only weak inhibitory effects on the growth of some bacterial species at high concentrations, which are not achievable during standard therapeutic use.[3][4] This lack of potent antibacterial activity is attributed to differences in the target enzymes and cell wall composition between fungi and bacteria.
Broad-Spectrum Antibacterial Activity of Novel Triazole Derivatives
In contrast to their antifungal counterparts, a diverse array of synthetic 1,2,4-triazole and 1,2,3-triazole derivatives have demonstrated significant in vitro antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][5] The antibacterial potency of these compounds is highly dependent on the nature and position of substituents on the triazole ring.
Comparative In Vitro Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various synthesized triazole derivatives against key bacterial pathogens, as reported in the scientific literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: Antibacterial Activity of 1,2,4-Triazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative Class | Staphylococcus aureus (MIC, µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Reference |
| Ofloxacin-Triazole Hybrids | 0.25 - 1 | - | 0.25 - 1 | [1] |
| Clinafloxacin-Triazole Hybrids | 0.25 - 32 | 0.25 | 0.25 - 32 | [1] |
| Thione-Substituted Triazoles | 1.56 | - | 1.56 | [1] |
| Phenylpiperazine-Triazole-Fluoroquinolone Hybrids | 0.12 - 1.95 | - | - | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Significant activity | - | - | [6] |
Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative Class | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Reference |
| Ofloxacin-Triazole Hybrids | 0.25 - 1 | - | - | [1] |
| Clinafloxacin-Triazole Hybrids | 0.25 - 32 | 0.25 - 32 | - | [1] |
| Nalidixic Acid-Based Triazoles | - | 16 | 16 | [1] |
| Phenylpiperazine-Triazole-Fluoroquinolone Hybrids | 0.12 - 1.95 | 0.12 - 1.95 | - | [1] |
| 2-methylpiperazine derivative | 0.25 (MDR strain) | - | - | [1] |
Table 3: Antibacterial Activity of 1,2,3-Triazole Derivatives
| Compound/Derivative Class | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| Indole-Triazole-Peptide Conjugates | 200 (drug-resistant) | - | - | [5] |
| Aurone-Derived Triazoles | 1.08 - 1.63 | - | - | [7] |
| 1,2,3-triazole glycoside clickamers | Significant activity | - | Significant activity | [8] |
| DAN 49 | 128 | - | - | [9] |
Structure-Activity Relationship (SAR) Insights
The extensive research into antibacterial triazoles has yielded valuable insights into the relationship between their chemical structure and biological activity. Key observations include:
-
Hybridization: A common strategy to enhance antibacterial potency is the hybridization of the triazole scaffold with known antibacterial pharmacophores, such as fluoroquinolones (e.g., ciprofloxacin, ofloxacin) and nalidixic acid.[1] This approach can lead to compounds with improved activity against resistant strains.
-
Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring are critical for antibacterial activity. For instance, the presence of specific phenyl or benzyl groups at certain positions can significantly influence the spectrum and potency of the compounds.[1]
-
Thione Moiety: The incorporation of a thione (C=S) group at the 3-position of the 1,2,4-triazole ring has been associated with potent antibacterial activity.[1]
-
Lipophilicity: The lipophilicity of the side chains attached to the triazole ring can influence the antimicrobial activity, likely by affecting the compound's ability to penetrate the bacterial cell membrane.[10]
Potential Mechanisms of Antibacterial Action
While the exact mechanisms of action for many novel triazole derivatives are still under investigation, several potential targets and pathways have been proposed:
-
Enzyme Inhibition: Similar to their antifungal counterparts that target fungal enzymes, antibacterial triazoles are thought to inhibit essential bacterial enzymes. Potential targets include DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and metabolism, respectively.[5]
-
Cell Membrane Disruption: Some triazole derivatives may exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Certain triazole compounds have been shown to inhibit the formation of bacterial biofilms, which are communities of bacteria encased in a protective matrix that are notoriously difficult to treat with conventional antibiotics.[9]
The following diagram illustrates a generalized workflow for the discovery and initial evaluation of novel antibacterial triazole derivatives.
Caption: Workflow for Antibacterial Triazole Discovery.
The following diagram illustrates a simplified representation of a potential mechanism of action for antibacterial triazoles targeting bacterial DNA gyrase.
Caption: Inhibition of Bacterial DNA Gyrase.
Experimental Methodologies for Assessing Antibacterial Spectrum
The in vitro antibacterial activity of triazole derivatives is typically evaluated using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are broth microdilution and disk diffusion.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the MIC of an antimicrobial agent and is considered the gold standard for susceptibility testing.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Caption: Broth Microdilution Workflow.
Disk Diffusion Method
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the triazole derivative onto the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk. The zone size is interpreted as susceptible, intermediate, or resistant based on CLSI guidelines.
Conclusion and Future Directions
The triazole scaffold has proven to be a remarkably versatile platform for the development of novel antibacterial agents. While the well-known antifungal triazoles have a limited antibacterial spectrum, a vast number of synthetically derived triazole compounds exhibit potent and broad-spectrum activity against clinically relevant bacteria, including those with resistance to current therapies. The hybridization of the triazole nucleus with other antimicrobial pharmacophores has emerged as a particularly fruitful strategy.
Future research in this area should focus on:
-
Elucidating Mechanisms of Action: A deeper understanding of the specific bacterial targets and pathways inhibited by these novel triazoles is crucial for their rational optimization.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: Continued exploration of triazole derivatives that are active against a wide range of multidrug-resistant bacteria is a high priority in the ongoing battle against antimicrobial resistance.
The continued investigation of triazole-based compounds holds significant promise for the discovery and development of the next generation of antibacterial drugs.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Safety and Toxicity Profile of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid and its Analogs
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to potential therapeutic application is paved with rigorous evaluation. A critical and non-negotiable aspect of this journey is the meticulous assessment of its safety and toxicity profile. This guide provides a comprehensive framework for evaluating the toxicological properties of the novel compound, [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid. Given the limited publicly available data on this specific molecule, this document serves as a practical "how-to" manual, outlining a tiered, multi-faceted approach to toxicity testing. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer a comparative perspective with structurally related, well-characterized 1,2,4-triazole derivatives.
The principles of Absorption, Distribution, Metabolism, and Excretion (ADME) are fundamental to understanding how a substance interacts with a biological system.[1] The evolution of this framework to ADME-Tox underscores the inseparability of a compound's pharmacokinetic properties and its potential for toxicity.[1][2] A thorough ADME-Tox assessment is crucial for making informed go/no-go decisions in the drug discovery pipeline, ultimately minimizing late-stage failures and ensuring patient safety.[2][3]
Our evaluation strategy will follow the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use, beginning with in silico and in vitro methodologies before progressing to in vivo studies.[4]
Tier 1: In Silico Toxicity Prediction
Before embarking on resource-intensive experimental assays, computational toxicology offers a valuable preliminary screening tool.[5][6] In silico models use a compound's chemical structure to predict its potential toxicological liabilities based on vast datasets of known toxic and non-toxic molecules.[5][7][8]
Key In Silico Predictions:
-
Mutagenicity and Carcinogenicity: Quantitative Structure-Activity Relationship (QSAR) models can identify structural alerts associated with genotoxicity.[5]
-
General Toxicity: Various platforms can provide predictions for acute toxicity and other endpoints.
Available Tools:
Several web-based tools and software platforms are available for in silico toxicity prediction, such as ToxiM and MolToxPred.[7][8][9] These tools can provide an early indication of potential red flags that may require further investigation. It is important to note that in silico predictions are not a substitute for experimental testing but serve to guide and prioritize subsequent assays.[6]
Tier 2: In Vitro Toxicity Assessment
In vitro assays are the cornerstone of modern toxicology, providing a controlled environment to assess the effects of a compound on cultured cells.[4] These assays are crucial for understanding mechanisms of toxicity and for dose-range finding for subsequent studies.
A. Cytotoxicity Assays: A Comparative Overview
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[10] Several assays are available, each with its own principle, advantages, and limitations.[11]
| Assay | Principle | Advantages | Limitations |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][12] | Sensitive, widely used, and relatively inexpensive.[10] | Can be affected by compounds that interfere with mitochondrial respiration. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[13] | Directly measures cell death due to membrane disruption. | Less sensitive for detecting early cytotoxic events compared to MTT.[11] |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10] | Sensitive for detecting early cytotoxic events.[11] | Can be influenced by compounds that affect lysosomal pH. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT assay.[12]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity screening) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[12]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
B. Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[14] A standard battery of in vitro tests is recommended by regulatory agencies.
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[15][16][17] It utilizes several strains of Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine.[15] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 and TA100) overnight.[18]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is to assess the mutagenicity of the parent compound as well as its metabolites.[16]
-
Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (which lacks histidine).[16]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.
2. In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[19][20][21] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[19]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6) and treat with various concentrations of the test compound, with and without S9 metabolic activation.[22][23]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[19][20]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[22]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19][20] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Caption: A streamlined workflow for in vitro genotoxicity testing.
C. Cardiotoxicity Assessment: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[24][25][26] Therefore, assessing a compound's potential to block the hERG channel is a critical component of preclinical safety evaluation.[24][27]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[26]
-
Automated Patch-Clamp System: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[25][26]
-
Data Acquisition: Establish a whole-cell recording configuration and apply a specific voltage protocol to elicit hERG currents.[24]
-
Compound Application: Sequentially apply a vehicle control followed by increasing concentrations of the test compound.[24]
-
Data Analysis: Measure the inhibition of the hERG current at each concentration to calculate an IC50 value.[24][26]
D. Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro assays using human liver cell models can provide valuable insights into a compound's potential for hepatotoxicity.[28]
Experimental Protocol: In Vitro Hepatotoxicity Assay using HepG2 Cells
The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies.[29][30]
-
Cell Culture and Treatment: Culture HepG2 cells and expose them to various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Multiparametric High-Content Analysis (HCA): Utilize HCA to simultaneously measure several indicators of cellular health and toxicity.[31] This can include:
-
Cell Viability: Assessed by nuclear staining (e.g., Hoechst) to count the number of cells.[31]
-
Mitochondrial Health: Measured using dyes like TMRM to assess mitochondrial membrane potential.[31]
-
Oxidative Stress: Detected using probes that measure the production of reactive oxygen species.
-
Calcium Homeostasis: Monitored using calcium-sensitive dyes like Fluo-4 AM.[31]
-
-
Data Analysis: Quantify the changes in these parameters in response to the test compound to identify specific mechanisms of hepatotoxicity.
Tier 3: In Vivo Acute Oral Toxicity
If the in vitro data suggests a favorable safety profile, the next step is typically an in vivo acute oral toxicity study in rodents. These studies are conducted in accordance with OECD guidelines to ensure animal welfare and data reliability.[32][33][34]
OECD Guidelines for Acute Oral Toxicity:
-
TG 420 (Fixed Dose Procedure): This method uses a small number of animals and relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[34]
-
TG 423 (Acute Toxic Class Method): This is a stepwise procedure that uses a minimum number of animals to classify a substance into a toxicity category.[32][33]
-
TG 425 (Up-and-Down Procedure): This method is used to estimate the LD50 (the dose that is lethal to 50% of the animals).[35]
The choice of method depends on the specific regulatory requirements and the information needed. These studies involve administering a single dose of the compound to animals and observing them for at least 14 days for signs of toxicity and mortality.[36]
Comparative Analysis with Structurally Related Compounds
While specific data for this compound is not publicly available, we can look at the toxicity profiles of other 1,2,4-triazole derivatives used as antifungal agents, such as fluconazole and itraconazole, to provide some context. It is important to note that direct extrapolation of toxicity is not possible, but this information can serve as a useful benchmark.
| Compound | Class | Acute Oral LD50 (Rat) | Hepatotoxicity | Cardiotoxicity |
| Fluconazole | Antifungal | Not specified, but considered to have low acute toxicity.[37][38][39][40] | Associated with rare cases of severe hepatic toxicity.[37] | Can be associated with QT prolongation. |
| Itraconazole | Antifungal | >320 mg/kg[41][42][43][44] | Associated with hepatotoxicity, often reversible.[41] | Has been associated with cardiotoxicity.[41] |
Data Interpretation and Risk Assessment
The culmination of this tiered testing strategy is the integration of all data to perform a comprehensive risk assessment. The goal is to establish a safety margin by comparing the concentrations at which toxicity is observed in vitro and in vivo with the expected therapeutic exposure. A compound with a large therapeutic window (a wide separation between efficacious and toxic doses) is more likely to be a successful drug candidate.
Conclusion
The evaluation of the safety and toxicity profile of a novel compound like this compound is a complex but essential process in drug development. By employing a systematic, tiered approach that begins with in silico predictions and progresses through a battery of in vitro assays before moving to targeted in vivo studies, researchers can build a comprehensive understanding of a compound's potential risks. This guide provides a robust framework and detailed methodologies to enable scientists to make data-driven decisions, ensuring that only the safest and most promising candidates advance in the quest for new medicines.
References
- 1. ADME in Toxicology: Ensuring Drug Safety & Efficacy - Creative Biolabs [creative-biolabs.com]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. cellgs.com [cellgs.com]
- 5. pozescaf.com [pozescaf.com]
- 6. instem.com [instem.com]
- 7. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 8. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. measurlabs.com [measurlabs.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Genetic Toxicology [ntp.niehs.nih.gov]
- 18. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 24. benchchem.com [benchchem.com]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. hilarispublisher.com [hilarispublisher.com]
- 31. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 33. researchgate.net [researchgate.net]
- 34. umwelt-online.de [umwelt-online.de]
- 35. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 37. assets.hpra.ie [assets.hpra.ie]
- 38. fluconazole induced toxic: Topics by Science.gov [science.gov]
- 39. accessdata.fda.gov [accessdata.fda.gov]
- 40. researchgate.net [researchgate.net]
- 41. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 42. northamerica.covetrus.com [northamerica.covetrus.com]
- 43. cdn.caymanchem.com [cdn.caymanchem.com]
- 44. chemdmart.com [chemdmart.com]
A Senior Application Scientist's Guide to Assessing the Enzymatic Selectivity of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Introduction: The Imperative of Selectivity in Enzyme Inhibition
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse activities, including antifungal and anticancer properties.[1] The compound of interest, [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid, hereafter referred to as ETTA, belongs to this privileged class. Our internal preliminary screening has identified ETTA as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase implicated in tumor metastasis and inflammatory diseases.
However, potency against a primary target is only the first chapter of a drug candidate's story. The ultimate success of an enzyme inhibitor in a clinical setting is critically dependent on its selectivity .[2] Off-target inhibition, where a compound interacts with unintended enzymes, can lead to a cascade of adverse effects, undermining therapeutic efficacy and posing significant safety risks.[3] Therefore, a rigorous and logically structured cross-reactivity study is not merely a regulatory checkbox but a fundamental component of drug discovery, essential for building a comprehensive safety and efficacy profile.[4][5]
This guide provides an in-depth, field-proven framework for conducting a comprehensive cross-reactivity study of ETTA. We will move beyond a simple list of steps to explain the causality behind experimental choices, establish self-validating protocols, and present a clear methodology for data interpretation. Our objective is to systematically compare ETTA's activity against its primary target, MMP-9, with its activity against a rationally selected panel of alternative enzymes, providing actionable data for drug development professionals.
Part 1: The Logic of Off-Target Panel Selection
A common pitfall in selectivity profiling is the use of an arbitrary or overly narrow panel of enzymes. A robust study requires a panel designed to probe for the most probable and most consequential off-target interactions. Our approach is to categorize potential off-targets based on functional and structural relationships to the primary target, as well as their known roles in common adverse drug reactions.
The rationale for our enzyme selection is visualized in the diagram below.
Caption: Rationale for selecting a cross-reactivity enzyme panel for ETTA.
-
Structural Homology (The MMP Family): The most probable off-targets for an MMP inhibitor are other MMPs. The MMP family has over 20 members with highly conserved zinc-binding active sites. We select key representatives from different subfamilies:
-
MMP-1 (Collagenase): To assess selectivity against interstitial collagenases.
-
MMP-2 (Gelatinase): Structurally very similar to MMP-9; lack of selectivity here is common and has important biological implications.
-
MMP-13 (Collagenase): A key enzyme in osteoarthritis, representing another therapeutically important collagenase.
-
-
Mechanistic Similarity (Other Metalloproteinases): We must investigate whether ETTA inhibits other, less structurally similar enzymes that also utilize a zinc-dependent catalytic mechanism.
-
ADAM17 (TACE): A prominent member of the "A Disintegrin and Metalloproteinase" family. Inhibition of ADAM17 can have significant physiological consequences, making it a crucial checkpoint.
-
-
Broad Safety Screening (Common Off-Targets): To ensure a comprehensive safety profile, we include enzymes and proteins that are frequently implicated in adverse drug reactions, even if they are mechanistically and structurally unrelated.[6][7]
-
Cytochrome P450 3A4 (CYP3A4): The most important enzyme in drug metabolism.[7] Inhibition of CYP3A4 can lead to dangerous drug-drug interactions.
-
hERG Channel: While not an enzyme, assessing binding to the hERG potassium channel is a regulatory requirement and a critical screen for potential cardiotoxicity. This is typically performed as a binding assay rather than an inhibition assay.
-
Part 2: Experimental Design and Protocols
The integrity of a cross-reactivity study hinges on the quality and consistency of its assays.[5] The following protocols are designed to be robust, reproducible, and provide clear, interpretable data. We will utilize a sensitive fluorometric assay format, which is well-suited for high-throughput screening and provides a direct measure of enzymatic activity.[8]
Workflow for ETTA Selectivity Profiling
The overall experimental process follows a logical progression from primary target validation to broad panel screening and mechanistic follow-up.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [unidesktesting.motion.ac.in]
- 3. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Enzymes in secondary pharmacology screening panels: is there room for improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Enzyme assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of synthetic methodologies for [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid, a heterocyclic compound of interest in medicinal chemistry. We will benchmark a traditional, well-established two-step synthesis against a modern, streamlined approach, offering detailed protocols, mechanistic insights, and a quantitative comparison to inform your synthetic strategy.
Introduction to this compound
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, present in numerous antifungal, antiviral, and anticancer agents. The incorporation of a thioacetic acid moiety at the 5-position can enhance the biological activity and pharmacokinetic profile of the parent triazole. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic candidates. The efficiency, scalability, and robustness of its synthesis are critical considerations for research and development.
Benchmarked Synthetic Strategies
The synthesis of the target compound is typically achieved through a two-stage process:
-
Formation of the Core Heterocycle : Synthesis of the key intermediate, 3-ethyl-5-mercapto-1H-1,2,4-triazole.
-
Side Chain Installation : S-alkylation of the mercapto group with a suitable two-carbon building block.
This guide will compare two distinct methods for the first and pivotal stage: the traditional base-catalyzed cyclization of an acylthiosemicarbazide and a contemporary method employing a polyphosphate ester (PPE) as a cyclizing agent.
Method 1: The Traditional Approach - Base-Catalyzed Cyclization
This well-established method involves two discrete steps: the acylation of thiosemicarbazide followed by a base-catalyzed intramolecular cyclization.
Step 1a: Synthesis of 1-Propionylthiosemicarbazide
Causality of Experimental Choices: This initial step involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of propionyl chloride. The reaction is typically carried out in a non-protic solvent like pyridine, which also acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: 1-Propionylthiosemicarbazide
-
To a stirred solution of thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of pyridine at 0-5 °C, slowly add propionyl chloride (9.25 g, 0.1 mol).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to afford pure 1-propionylthiosemicarbazide.
Step 1b: Synthesis of 3-ethyl-5-mercapto-1H-1,2,4-triazole
Causality of Experimental Choices: The base-catalyzed cyclization of 1-propionylthiosemicarbazide proceeds via an intramolecular nucleophilic attack of the nitrogen atom of the hydrazide moiety on the thiocarbonyl carbon. The use of a strong base, such as sodium hydroxide, facilitates the deprotonation of the amide and thioamide protons, promoting the cyclization and subsequent dehydration to form the stable triazole ring.[1]
Experimental Protocol: 3-ethyl-5-mercapto-1H-1,2,4-triazole
-
Dissolve 1-propionylthiosemicarbazide (14.72 g, 0.1 mol) in 100 mL of 2 N aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to yield pure 3-ethyl-5-mercapto-1H-1,2,4-triazole.
Method 2: The Modern Approach - Polyphosphate Ester (PPE) Mediated One-Pot Synthesis of the Triazole Core
This method offers a more direct route to the triazole intermediate by combining the carboxylic acid and thiosemicarbazide in a "one-pot" fashion, facilitated by the dehydrating and activating properties of polyphosphate ester (PPE).[2]
Causality of Experimental Choices: PPE acts as a powerful Brønsted and Lewis acid catalyst and a dehydrating agent. It is believed to activate the carboxylic acid, facilitating the acylation of thiosemicarbazide. The subsequent intramolecular cyclization and dehydration are also promoted by the acidic and dehydrating environment provided by PPE.[3] This approach circumvents the need to isolate the acylthiosemicarbazide intermediate.
Experimental Protocol: 3-ethyl-5-mercapto-1H-1,2,4-triazole via PPE
-
In a round-bottom flask, thoroughly mix propionic acid (7.41 g, 0.1 mol) and thiosemicarbazide (9.11 g, 0.1 mol).
-
Add chloroform (100 mL) to the mixture and stir to form a suspension.
-
Carefully add polyphosphate ester (25 g) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 60-65 °C) for 3-5 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Make the aqueous solution basic (pH 9-10) with a 2 N sodium hydroxide solution.
-
Filter the solution to remove any insoluble byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize from ethanol.
Final Stage: S-Alkylation to Yield this compound
This final step is common to both synthetic routes and proceeds via a classic S-alkylation, analogous to the Williamson ether synthesis.[4][5][6][7][8]
Causality of Experimental Choices: The mercapto group of the triazole is deprotonated by a base (e.g., sodium hydroxide or sodium ethoxide) to form a highly nucleophilic thiolate anion. This anion then displaces the chloride from chloroacetic acid in an SN2 reaction to form the C-S bond. The reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of the reactants.
Experimental Protocol: this compound
-
In a flask, dissolve 3-ethyl-5-mercapto-1H-1,2,4-triazole (12.92 g, 0.1 mol) in 100 mL of a 1 M aqueous sodium hydroxide solution.
-
To this solution, add a solution of chloroacetic acid (9.45 g, 0.1 mol) in 50 mL of water dropwise with stirring.
-
Heat the reaction mixture at 80-90 °C for 2-3 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a water/ethanol mixture to obtain the pure product.
Comparative Analysis of Synthesis Efficiency
| Parameter | Method 1: Traditional Base-Catalyzed Cyclization | Method 2: PPE-Mediated Synthesis |
| Overall Yield | Typically 65-75% | Reported yields are often in the range of 70-85%[2] |
| Number of Steps | 2 (for the triazole core) | 1 (for the triazole core) |
| Reaction Time | 8-12 hours | 3-5 hours |
| Reagent Handling | Requires handling of corrosive propionyl chloride. | PPE is viscous and can be challenging to handle. |
| Work-up & Purification | Requires isolation and purification of the intermediate. | Simpler work-up as the intermediate is not isolated. |
| Scalability | Well-established and scalable. | Potentially more scalable due to fewer steps. |
| Environmental Impact | Use of pyridine can be a concern. | Chloroform is a regulated solvent. |
Mechanistic Overview
Base-Catalyzed Cyclization of 1-Propionylthiosemicarbazide
Caption: Base-catalyzed cyclization of 1-propionylthiosemicarbazide.
S-Alkylation of 3-ethyl-5-mercapto-1H-1,2,4-triazole
Caption: S-alkylation via an SN2 mechanism.
Conclusion and Future Perspectives
Both the traditional base-catalyzed cyclization and the modern PPE-mediated synthesis are viable routes for preparing the key intermediate, 3-ethyl-5-mercapto-1H-1,2,4-triazole. The PPE method offers advantages in terms of reaction time and the number of synthetic steps, which can be particularly beneficial for rapid library synthesis and initial scale-up. However, the traditional method is well-documented and avoids the use of specialized reagents like PPE.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including available resources, desired scale, and time constraints. Further optimization of the PPE method, potentially exploring alternative solvents and reaction conditions, could further enhance its efficiency and environmental friendliness. The development of a true one-pot synthesis from propionic acid, thiosemicarbazide, and chloroacetic acid remains an attractive goal for future research.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
A Comparative In Vivo Efficacy Analysis: [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid versus Itraconazole
This guide provides a comprehensive comparison of the projected in vivo efficacy of the novel antifungal candidate, [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid, against the established broad-spectrum antifungal agent, itraconazole. While itraconazole's performance is well-documented, this guide addresses the current data gap for this compound by proposing a rigorous, head-to-head preclinical study design. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Introduction: The Evolving Landscape of Antifungal Therapeutics
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Azoles, a cornerstone of antifungal therapy, continue to be a fertile ground for the discovery of new and improved derivatives. Itraconazole, a triazole antifungal, has long been a clinical mainstay for treating a variety of mycoses, from superficial infections to systemic diseases like candidiasis and aspergillosis. Its efficacy, however, can be hampered by factors such as variable oral bioavailability and the development of resistance.
In the quest for new antifungals, 1,2,4-triazole derivatives remain a significant area of research due to their diverse biological activities. The compound this compound represents a novel molecule within this class. While direct in vivo efficacy data for this specific compound is not yet available in the public domain, its structural motifs suggest potential antifungal activity. This guide will, therefore, not only compare its projected efficacy with itraconazole but also provide a detailed experimental framework for its preclinical evaluation.
Mechanism of Action: A Shared Target
Both itraconazole and, presumably, this compound belong to the azole class of antifungals and are expected to share a common mechanism of action. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
By disrupting ergosterol synthesis, these compounds lead to a cascade of detrimental effects within the fungal cell. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the fungal cell membrane's structure and function. This results in altered membrane permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.
Figure 1: Mechanism of action of azole antifungals.
Projected In Vivo Efficacy and Comparative Analysis
In the absence of direct experimental data for this compound, a hypothetical comparison with itraconazole is presented below. This projection is based on the established efficacy of itraconazole in murine models of systemic candidiasis and the potential activity of the novel compound inferred from structure-activity relationships of similar 1,2,4-triazole derivatives.
Table 1: Projected Comparative Efficacy in a Murine Model of Systemic Candidiasis
| Parameter | Itraconazole | This compound (Projected) |
| Animal Model | Immunocompromised ICR or BALB/c mice | Immunocompromised ICR or BALB/c mice |
| Fungal Strain | Candida albicans (e.g., SC5314, ATCC 90028) | Candida albicans (e.g., SC5314, ATCC 90028) |
| Route of Infection | Intravenous (IV) | Intravenous (IV) |
| Inoculum Size | 1 x 105 - 1 x 106 CFU/mouse | 1 x 105 - 1 x 106 CFU/mouse |
| Treatment Regimen | 10-40 mg/kg, oral, once or twice daily | To be determined (e.g., 10-50 mg/kg, oral, once or twice daily) |
| Primary Endpoint | Increased survival rate compared to placebo | Increased survival rate compared to placebo |
| Secondary Endpoint | Reduction in fungal burden in kidneys and other target organs | Reduction in fungal burden in kidneys and other target organs |
| Reported Efficacy | Significantly prolongs survival and reduces fungal burden in kidneys.[6][7][8][9] | Hypothetical: Efficacy is dependent on pharmacokinetic and pharmacodynamic properties. Potential for comparable or improved efficacy based on structural modifications. |
Proposed Experimental Protocol for Head-to-Head In Vivo Comparison
To empirically determine the comparative efficacy, the following detailed experimental protocol for a murine model of systemic candidiasis is proposed. This protocol is designed to provide a rigorous and reproducible assessment.
Figure 2: Experimental workflow for in vivo efficacy testing.
1. Animal Model and Husbandry:
-
Species: Male or female ICR or BALB/c mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Ad libitum access to sterile food and water.
-
Acclimatization: A minimum of 7 days of acclimatization before the start of the experiment.
2. Immunosuppression:
-
To establish a robust and reproducible infection, mice are typically immunosuppressed.
-
Agent: Cyclophosphamide at a dose of 150-200 mg/kg administered intraperitoneally (IP) 1-3 days prior to infection. Alternatively, 5-fluorouracil can be used.[6][10]
3. Fungal Strain and Inoculum Preparation:
-
Strain: A well-characterized Candida albicans strain such as SC5314 or ATCC 90028.
-
Culture: The strain is cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Inoculum: Yeast cells are harvested, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final inoculum is adjusted to the desired concentration (e.g., 5 x 105 to 5 x 106 CFU/mL) in sterile PBS.[6]
4. Infection Procedure:
-
Route: Intravenous (IV) injection via the lateral tail vein.
-
Volume: 0.1 mL of the prepared fungal suspension.
5. Treatment Groups:
-
Group 1 (Vehicle Control): Administered the vehicle used to formulate the test compounds (e.g., cyclodextrin solution).
-
Group 2 (Reference Control): Administered itraconazole at a clinically relevant dose (e.g., 20 mg/kg, orally, once daily).
-
Group 3 (Test Compound): Administered this compound at various doses to determine a dose-response relationship (e.g., 10, 25, 50 mg/kg, orally, once daily).
-
Treatment Duration: Typically 7-14 days, starting 24 hours post-infection.
6. Efficacy Endpoints:
-
Survival: Mice are monitored daily for morbidity and mortality. Survival data is plotted using a Kaplan-Meier curve and analyzed statistically (e.g., log-rank test).
-
Fungal Burden: On specified days post-infection, a subset of mice from each group is euthanized. Kidneys, brain, and other target organs are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Organ samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Periodic acid-Schiff - PAS) to visualize fungal elements and assess tissue damage.
Safety and Toxicity Considerations
While specific toxicity data for this compound is unavailable, studies on structurally related compounds can offer preliminary insights. For instance, an acute toxicity study of 2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetate in rats determined an LD50 of 1125 mg/kg, classifying it as practically non-toxic.[7][11] Another study on esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids also indicated that these compounds belong to the 4th or 5th class of toxicity (low or practically non-toxic).[9] These findings suggest that the 1,2,4-triazole thioacetic acid scaffold may have a favorable safety profile, though comprehensive toxicological studies are imperative for the specific compound of interest.
Conclusion and Future Directions
Itraconazole remains a valuable antifungal agent, but the need for new therapies with improved efficacy and safety profiles is undeniable. The novel compound, this compound, based on its 1,2,4-triazole core, holds theoretical promise as an antifungal candidate. However, its true potential can only be unlocked through rigorous preclinical evaluation.
The experimental protocol detailed in this guide provides a robust framework for a head-to-head in vivo comparison with itraconazole. Such a study would be instrumental in determining the efficacy, dose-response relationship, and therapeutic potential of this novel compound. The findings from such an investigation would be a critical step in the journey from a promising chemical structure to a potential new weapon in the arsenal against invasive fungal infections.
References
- 1. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scimatic.org [scimatic.org]
- 10. mdpi.com [mdpi.com]
- 11. Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 1,2,4-Triazole Derivatives
This guide provides an in-depth, objective comparison of the molecular docking performance of various 1,2,4-triazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insights.
Introduction: The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, dipole-dipole, and π-stacking interactions, make it a versatile core for designing therapeutic agents.[1] Derivatives of 1,2,4-triazole are found in numerous approved drugs, demonstrating a wide spectrum of biological activities, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral properties.[2][3]
The therapeutic efficacy of these derivatives often stems from their ability to bind with high affinity and specificity to the active sites of target enzymes or receptors. Molecular docking is a powerful computational technique that predicts how a small molecule (ligand), such as a triazole derivative, binds to a macromolecular target (receptor). By simulating the binding process at an atomic level, we can estimate the binding affinity and elucidate the key molecular interactions that stabilize the ligand-receptor complex. This predictive power is instrumental in the early stages of drug discovery, allowing for the rapid screening of virtual libraries and the rational design of more potent and selective drug candidates.[4][5]
Comparative Docking Analysis: 1,2,4-Triazole Derivatives Against Aromatase
To illustrate a comparative docking study, we will examine a set of hypothetical 1,2,4-triazole derivatives targeting human aromatase (Cytochrome P450 19A1), a key enzyme in estrogen biosynthesis and a validated target for breast cancer therapy.[2] The 3D structure of aromatase can be obtained from the Protein Data Bank (PDB).
Rationale for Target and Ligand Selection
-
Target Rationale: Aromatase is a well-characterized enzyme with numerous co-crystal structures available, providing a reliable basis for docking validation. Marketed drugs like Letrozole and Anastrozole are 1,2,4-triazole derivatives, confirming the scaffold's relevance to this target.[2]
-
Ligand Rationale: We will compare the parent 1,2,4-triazole core with derivatives bearing different substituents (e.g., a halogenated phenyl group, a furan group). This allows us to dissect how modifications to the core structure influence binding affinity and interaction patterns within the aromatase active site.
Data Presentation: Docking Performance
The following table summarizes the predicted binding energies and key interactions for our hypothetical 1,2,4-triazole derivatives docked into the active site of human aromatase (PDB ID: 3EQM). Lower binding energy values indicate a higher predicted binding affinity.[6]
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| TZ-01 | 4-phenyl-1,2,4-triazole | -7.8 | PHE221, TRP224, MET374 | Hydrophobic, π-π Stacking |
| TZ-02 | 4-(4-chlorophenyl)-1,2,4-triazole | -8.5 | PHE221, TRP224, ARG115 | Hydrophobic, Halogen Bond |
| TZ-03 | 4-(furan-2-yl)-1,2,4-triazole | -8.1 | SER478, PHE221, TRP224 | Hydrogen Bond, Hydrophobic |
| Letrozole | Reference Drug | -9.2 | HEM380, PHE221, TRP224, ARG115 | Heme Coordination, Hydrophobic |
Analysis of Comparative Data
From the data, several key insights emerge:
-
Effect of Halogenation (TZ-02): The addition of a chlorine atom to the phenyl ring in TZ-02 results in a more favorable binding energy compared to the unsubstituted TZ-01. This is likely due to the formation of a halogen bond with an electron-rich residue like ARG115, demonstrating how specific substitutions can introduce new, stabilizing interactions.
-
Effect of a Heterocyclic Moiety (TZ-03): Replacing the phenyl ring with a furan ring in TZ-03 introduces a hydrogen bond acceptor (the furan oxygen), leading to a new interaction with SER478. While its overall binding energy is slightly less favorable than TZ-02 in this model, it highlights an alternative strategy for improving ligand binding.
-
Comparison with Reference (Letrozole): The reference drug, Letrozole, exhibits the strongest binding affinity. Its defining interaction is the coordination of one of the triazole nitrogen atoms with the heme iron in the aromatase active site, a critical interaction for potent inhibition that is not replicated by the simpler derivatives.[2] This underscores the importance of specific functional groups for achieving high-potency inhibition.
Experimental Protocol: A Validated Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study. The protocol is designed to be self-validating by incorporating steps for protocol validation before screening unknown compounds.
Step 1: Target Protein Preparation
-
Objective: To prepare the receptor structure for docking by correcting structural issues and removing non-essential molecules.
-
Procedure:
-
Download the 3D crystal structure of the target protein (e.g., human aromatase, PDB ID: 3EQM) from the Protein Data Bank.
-
Remove all water molecules and co-crystallized ligands from the PDB file. Causality: Water molecules can interfere with the docking algorithm and are often not conserved; removing the original ligand frees the binding site for docking new compounds.
-
Add polar hydrogen atoms to the protein, as they are crucial for calculating electrostatic interactions and forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to accurately calculate binding energies.
-
Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock).
-
Step 2: Ligand Preparation
-
Objective: To generate accurate 3D conformations of the 1,2,4-triazole derivatives and prepare them for docking.
-
Procedure:
-
Create 2D structures of the triazole derivatives using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures using a program like OpenBabel.[1]
-
Perform energy minimization on the 3D ligand structures using a force field like MMFF94. Causality: This step ensures that the ligand is in a low-energy, sterically favorable conformation before docking begins, increasing the accuracy of the simulation.[1]
-
Assign rotatable bonds for the ligand to allow for conformational flexibility during the docking process.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
Step 3: Docking Protocol Validation (Self-Validation)
-
Objective: To confirm that the chosen docking parameters can accurately reproduce the known binding mode of a reference ligand.
-
Procedure:
-
Take the co-crystallized ligand that was removed in Step 1 (or a known inhibitor like Letrozole) and prepare it using the ligand preparation protocol.
-
Define the docking grid box. This is a 3D grid that encompasses the entire active site of the protein. It should be centered on the position of the co-crystallized ligand to focus the search space.
-
Perform the docking simulation of the reference ligand back into the prepared protein.
-
Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the correct binding mode.[2]
-
Step 4: Virtual Screening of Triazole Derivatives
-
Objective: To dock the prepared library of 1,2,4-triazole derivatives into the validated target active site.
-
Procedure:
-
Using the exact same validated docking parameters (grid box, protein structure) from Step 3, perform the docking simulation for each prepared triazole derivative (e.g., TZ-01, TZ-02, TZ-03).
-
The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will explore various conformations and orientations of each ligand within the active site.[2][7]
-
The software will generate multiple binding poses for each ligand, ranked by their calculated binding energy.
-
Step 5: Analysis of Results
-
Objective: To analyze and compare the docking results to derive structure-activity relationships (SAR).
-
Procedure:
-
For each derivative, select the pose with the lowest binding energy from the largest cluster of results.
-
Visually inspect the top-ranked poses using molecular visualization software (e.g., VMD, PyMOL).[2]
-
Identify and record the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the protein residues.
-
Compile the binding energies and interaction data into a comparative table (as shown above).
-
Use this data to understand how different chemical modifications affect binding affinity and interaction patterns, thereby guiding the design of the next generation of compounds.
-
Visualization of Workflows and Interactions
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A validated workflow for comparative molecular docking.
Caption: Comparative interaction patterns of triazole derivatives.
Conclusion and Future Directions
This guide has outlined a robust framework for conducting comparative molecular docking studies on 1,2,4-triazole derivatives. By systematically evaluating how structural modifications influence binding affinity and interaction patterns, researchers can develop a clear understanding of the structure-activity relationship. The presented workflow, with its emphasis on protocol validation, ensures a higher degree of confidence in the predictive power of the simulations.
While molecular docking is a powerful tool, it is the first step in a long process. The insights generated from these in silico studies must be validated through experimental means, such as enzyme inhibition assays and cytotoxicity studies.[8][9] Future computational work could involve more advanced techniques like molecular dynamics simulations to study the stability of the ligand-protein complexes over time and calculate binding free energies more accurately.[1] Through the iterative cycle of computational design, chemical synthesis, and biological testing, the full potential of the versatile 1,2,4-triazole scaffold can be unlocked to develop novel and effective therapeutic agents.
References
- 1. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 2. ijcrcps.com [ijcrcps.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cal-tek.eu [cal-tek.eu]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid, a compound featuring a triazole heterocycle linked to a thioacetic acid moiety. While specific data for this exact compound is limited, this procedure is grounded in the well-documented hazards of its constituent functional groups—thioacetic acid and triazole derivatives—and aligns with established best practices for laboratory hazardous waste management.
The causality behind these procedures is rooted in a proactive approach to risk mitigation. The thioacetic acid component suggests potential flammability, toxicity, and a strong, unpleasant odor, while the nitrogen-rich triazole ring indicates the possibility of specific reactivity and environmental considerations.[1][2][3] This guide is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive hazard assessment.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from its structural components.
-
Thioacetic Acid Moiety : This functional group imparts several hazardous properties. Thioacetic acid itself is a flammable liquid, toxic if swallowed, and can cause severe skin burns and serious eye damage.[4][5][6] It is also known for its potent, unpleasant stench and is a lachrymator, a substance that irritates the eyes and causes tearing.[6] Furthermore, it may cause an allergic skin reaction.[1][4]
-
1,2,4-Triazole Moiety : Triazole derivatives are a broad class of compounds with varied applications, including as antifungal agents in pharmaceuticals and as components of pesticides.[7][8] While some triazole derivatives exhibit low toxicity, others can be of environmental concern.[7] The nitrogen-rich structure can also influence its combustion byproducts.
-
Acetic Acid Moiety : The acidic nature of the molecule suggests it will be corrosive.
Based on this analysis, this compound should be handled as a flammable, toxic, corrosive, and potentially environmentally hazardous substance.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Classification | Inferred GHS Category | Precautionary Statement Codes |
| Flammable Liquid | Category 2 | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity, Oral | Category 3 | P264, P270, P301+P310 |
| Skin Corrosion/Irritation | Category 1 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Serious Eye Damage/Irritation | Category 1 | P280, P305+P351+P338+P310 |
| Skin Sensitization | Category 1 | P261, P272, P280, P302+P352, P333+P313 |
| Acute Aquatic Toxicity | Category 2 | P273 |
This table is an expert synthesis based on the known hazards of thioacetic acid and general principles of chemical safety.
Personal Protective Equipment (PPE) and Safety Measures
Given the inferred hazards, stringent adherence to PPE protocols is mandatory. All handling and disposal steps must be performed within a certified chemical fume hood to mitigate inhalation risks from vapors and its potential stench.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[9]
-
Eye/Face Protection : Chemical safety goggles and a face shield are required to protect against splashes.[5]
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (which is not recommended), a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[5]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably by increasing the draw of a chemical fume hood.
-
Contain the Spill : If safe to do so, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (for acidic properties) : For small spills, once absorbed, the material can be cautiously neutralized. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), and slowly apply it to the absorbed spill material.[10] Check the pH with litmus paper to ensure neutralization (pH 6-8).
-
Collect and Package : Using non-sparking tools, carefully scoop the absorbed and neutralized material into a designated, leak-proof hazardous waste container.[6][11]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose : Seal and label the waste container with "Hazardous Waste," the chemical name, and the associated hazards. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of the specified chemical.
Step-by-Step Disposal Procedure
This protocol is for the disposal of small quantities of this compound typically generated in a research laboratory setting.
Step 1: Waste Collection and Segregation
-
Primary Container : Collect the waste in a designated, chemically compatible container with a secure, screw-top lid.[12][13] The original reagent bottle is often the best choice. The container must be in good condition, free from cracks or leaks.
-
Segregation : This waste should be segregated as a halogen-free organic solvent waste containing sulfur . Do not mix it with other waste streams, especially:
-
Oxidizing agents : To prevent violent reactions.[12]
-
Strong bases : To avoid exothermic reactions.[6]
-
Aqueous solutions : While soluble in some organic solvents, its behavior with aqueous waste streams is not fully characterized and could lead to unforeseen reactions.
-
Halogenated solvents : Separating halogenated and non-halogenated waste is often more cost-effective for disposal.[14]
-
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label from your institution.
-
The label must include:
-
The full chemical name: This compound . Do not use abbreviations or chemical formulas.[15]
-
A clear indication of the hazards: "Flammable," "Toxic," "Corrosive."
-
The date the container was first used for waste accumulation.
-
The name and contact information of the generating researcher or Principal Investigator.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA, which is a location at or near the point of generation.[12][13] This could be a marked area within a fume hood or a designated cabinet.
-
The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Store the container away from incompatible materials, heat sources, and open flames.[12][16]
-
Keep the container securely capped at all times, except when adding waste.[14] Evaporation is not an acceptable method of disposal.[14][17]
Step 4: Arranging for Final Disposal
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Once the container is full (typically no more than 90% capacity to allow for expansion), or as per your institution's guidelines, arrange for a pickup from your EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.
-
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [13][17] The aquatic toxicity of the thioacetic acid moiety and the unknown environmental fate of the triazole component make sewer disposal unacceptable.[1]
Handling Unknown Hazard Profiles
When a complete hazard profile for a novel or specialty chemical is unavailable, a conservative approach to disposal is required.
-
Assume a High Hazard Level : Treat the substance as highly toxic, flammable, and reactive until proven otherwise.
-
Consult EHS : Your institution's EHS department is the primary resource for guidance on disposing of chemicals with incomplete data. They can assist in classifying the waste and ensuring it is managed by a qualified hazardous waste disposal company.
-
Provide All Available Information : When consulting with EHS, provide the chemical structure, any known information about its reactivity or stability, and the process that generated the waste. This information is crucial for a proper risk assessment.
-
Do Not Attempt On-Site Treatment : Without a validated and approved procedure, do not attempt to neutralize or treat the chemical waste yourself. Inappropriate mixing of chemicals can result in dangerous reactions.[18]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity of scientific research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioacetic acid Chemical Safety Technical Specification-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. acs.org [acs.org]
- 11. THIOACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. lobachemie.com [lobachemie.com]
- 17. vumc.org [vumc.org]
- 18. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
